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1-(1-Bromoethyl)-3-chloro-2-fluorobenzene Documentation Hub

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  • Product: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
  • CAS: 1803582-23-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromoethyl group and a trifunctionalized benzene ring, makes it an attractive starting material for the synthesis of complex molecular architectures. The presence of chlorine and fluorine atoms on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, along with a proposed synthetic protocol and expected analytical characteristics.

Physicochemical Properties

PropertyValueSource
CAS Number 1803582-23-1[1]
Molecular Formula C₈H₇BrClF[2]
Molecular Weight 237.50 g/mol [2]
Boiling Point Not available (Predicted)
Melting Point Not available
Density Not available (Predicted)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Handling

Proposed Synthetic Route

A plausible and efficient method for the synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene involves the bromination of the corresponding alcohol, 1-(3-chloro-2-fluorophenyl)ethanol. This two-step process would typically start from the commercially available 3-chloro-2-fluoroacetophenone.

Synthesis_Pathway A 3-Chloro-2-fluoroacetophenone B 1-(3-Chloro-2-fluorophenyl)ethanol A->B Reduction (e.g., NaBH₄, Methanol) C 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene B->C Bromination (e.g., PBr₃ or HBr)

Caption: Proposed two-step synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.

Step 1: Synthesis of 1-(3-chloro-2-fluorophenyl)ethanol (Precursor)

The reduction of 3-chloro-2-fluoroacetophenone to the corresponding secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective reagent for this purpose.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-fluoroacetophenone in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chloro-2-fluorophenyl)ethanol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Bromination of 1-(3-chloro-2-fluorophenyl)ethanol

The conversion of the secondary alcohol to the corresponding bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly employed for this transformation. The use of PBr₃ is often preferred for its milder conditions.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 1-(3-chloro-2-fluorophenyl)ethanol in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise via a syringe. The reaction is exothermic.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.

  • Purification can be achieved by vacuum distillation or column chromatography.

Safety and Handling

While a specific safety data sheet for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is not widely available, it should be handled with the precautions appropriate for a halogenated organic compound. Based on the GHS classifications for the related compound 1-bromo-3-chloro-2-fluorobenzene, the following hazards can be anticipated[3]:

  • Skin Irritation: Likely to cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Spectroscopic Characterization

Predictive tools and analysis of analogous structures can provide insight into the expected spectroscopic data for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the bromoethyl group.

  • Aromatic Region (δ 7.0-7.5 ppm): Three signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the chloro, fluoro, and bromoethyl substituents.

  • Bromoethyl Group:

    • A quartet for the methine proton (-CH(Br)-) around δ 5.0-5.5 ppm, split by the three protons of the methyl group.

    • A doublet for the methyl protons (-CH₃) around δ 1.8-2.2 ppm, split by the methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the halogen substituents, and the carbons of the bromoethyl group will appear in the aliphatic region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the compound (m/z = 236, 238, 240) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Expected Fragmentation Pattern:

  • Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond, leading to a peak at [M-79]⁺ and [M-81]⁺.

  • Loss of the Ethyl Group: Fragmentation involving the loss of the entire ethyl group.

  • Benzylic Cleavage: Cleavage of the bond between the benzene ring and the bromoethyl group.

MS_Fragmentation M [C₈H₇BrClF]⁺˙ (Molecular Ion) F1 [C₈H₇ClF]⁺ (Loss of Br) M->F1 - Br• F2 [C₆H₃BrClF]⁺˙ (Benzylic Cleavage) M->F2 - C₂H₄

Caption: Predicted major fragmentation pathways for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene in mass spectrometry.

Applications in Research and Development

The structural features of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene make it a valuable intermediate for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The bromoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The substituted benzene ring can be further modified through cross-coupling reactions or other aromatic transformations. This compound serves as a key starting material for creating novel chemical entities with potential biological activity.

Conclusion

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a chemical intermediate with significant synthetic potential. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its known characteristics, a plausible and detailed synthetic route, and predicted analytical data. As research involving this compound progresses, a more complete experimental profile will undoubtedly emerge, further solidifying its role as a valuable tool for chemists in both academic and industrial settings.

References

  • PubChem. 1-Bromo-3-chloro-2-fluorobenzene. [Link]

  • Dana Bioscience. 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene 100mg. [Link]

Sources

Exploratory

reactivity of the bromoethyl group in 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

An In-Depth Technical Guide to the Reactivity of the Bromoethyl Group in 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene Introduction: A Versatile Intermediate in Modern Synthesis 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromoethyl Group in 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Introduction: A Versatile Intermediate in Modern Synthesis

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a halogenated aromatic compound whose synthetic utility is centered on the reactivity of its secondary benzylic bromide. The strategic placement of a bromoethyl group on a polysubstituted benzene ring makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The bromoethyl moiety serves as a versatile functional handle, enabling a wide array of chemical transformations including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.

This guide provides a comprehensive analysis of the reactivity of the bromoethyl group in this specific molecular context. We will explore the underlying electronic and steric factors governed by the chloro and fluoro substituents on the aromatic ring and detail the primary reaction pathways available to this functional group. The protocols and mechanistic discussions herein are designed to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights for leveraging this compound in their synthetic endeavors.

The Molecular Landscape: Electronic and Steric Influences

The reactivity of the benzylic bromide is not dictated in isolation. The substituents on the aromatic ring—an ortho-fluoro and a meta-chloro group—profoundly influence the reaction outcomes at the bromoethyl group through a combination of electronic and steric effects.

  • Electronic Effects: Both fluorine and chlorine are highly electronegative atoms that exert a strong inductive effect (-I) , withdrawing electron density from the aromatic ring. This electron withdrawal has a destabilizing influence on the formation of a carbocation intermediate at the benzylic position, which is a key step in S(_N)1 and E1 reaction pathways. The ortho-fluoro group, due to its proximity, will have the more pronounced inductive effect on the benzylic carbon.

  • Steric Effects: The presence of the fluorine atom at the ortho position creates significant steric hindrance around the benzylic reaction center. This steric bulk impedes the backside attack required for a concerted S(_N)2 mechanism, thereby making this pathway less favorable compared to an unhindered benzylic bromide.[1][2]

A nuanced understanding of these competing effects is critical for predicting and controlling the reaction pathways of 1-(1-bromoethyl)-3-chloro-2-fluorobenzene.

Core Reactivity Profile: A Triumvirate of Pathways

The bromoethyl group is primarily susceptible to three classes of reactions: nucleophilic substitution, elimination, and organometallic reagent formation. The choice of reagents and reaction conditions dictates which of these pathways will predominate.

Nucleophilic Substitution Reactions: The S(_N)1/S(_N)2 Dichotomy

Benzylic halides are proficient substrates for nucleophilic substitution reactions because they can react via both S(_N)1 and S(_N)2 mechanisms.[3][4] The choice between these pathways for 1-(1-bromoethyl)-3-chloro-2-fluorobenzene is a classic case study in steric and electronic competition.

  • The S(_N)1 Pathway: This two-step mechanism proceeds through a carbocation intermediate.[3][5] The secondary benzylic carbon in the title compound can form a resonance-stabilized carbocation, which is a key factor favoring the S(_N)1 pathway.[5][6] Although the electron-withdrawing substituents destabilize this cation to some extent, the resonance stabilization provided by the phenyl ring is a powerful driving force. The steric hindrance from the ortho-fluoro group further favors this pathway by inhibiting the alternative S(_N)2 attack. S(_N)1 reactions are typically favored by polar protic solvents (e.g., ethanol, water) and weaker nucleophiles.

Caption: S(_N)1 mechanism via a resonance-stabilized carbocation.

  • The S(_N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[3][4] For 1-(1-bromoethyl)-3-chloro-2-fluorobenzene, the S(_N)2 pathway is significantly hindered by the ortho-fluoro substituent. However, with a strong, unhindered nucleophile (e.g., CN⁻, N₃⁻) in a polar aprotic solvent (e.g., DMSO, acetone), this pathway can still be forced to occur, leading to an inversion of stereochemistry at the chiral center.[7]

Caption: Concerted S(_N)2 mechanism showing backside attack.

Data Presentation: Predicting Reaction Outcomes

Condition Nucleophile Solvent Predominant Pathway Rationale
1Weak (e.g., H₂O, ROH)Polar Protic (e.g., Ethanol)S(_N)1 / E1 Favors carbocation formation; steric hindrance disfavors S(_N)2.
2Strong, Unhindered (e.g., NaCN)Polar Aprotic (e.g., DMSO)S(_N)2 Strong nucleophile forces concerted mechanism despite steric hindrance.
3Strong, Bulky Base (e.g., t-BuOK)Aprotic (e.g., THF)E2 Steric bulk of the base favors proton abstraction over substitution.

Experimental Protocol: S(_N)2 Cyanation

This protocol describes a representative S(_N)2 reaction to install a nitrile group, a valuable synthon for carboxylic acids, amines, and other functional groups.

  • System Preparation: Under an inert atmosphere (N₂ or Ar), add 1-(1-bromoethyl)-3-chloro-2-fluorobenzene (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Dissolve the substrate in anhydrous dimethylformamide (DMF, approx. 0.5 M). Add sodium cyanide (NaCN, 1.2 eq.) to the solution. Caution: NaCN is highly toxic.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired nitrile.

Elimination Reactions: Formation of a Styrene Derivative

In the presence of a strong, non-nucleophilic base, 1-(1-bromoethyl)-3-chloro-2-fluorobenzene will undergo elimination to form 1-chloro-2-fluoro-3-vinylbenzene. The E2 mechanism is typically favored, especially with sterically hindered bases like potassium tert-butoxide (t-BuOK), as this minimizes competing S(_N)2 reactions.

Caption: E2 elimination pathway to form the corresponding alkene.

Experimental Protocol: E2 Elimination with t-BuOK

  • System Preparation: Add 1-(1-bromoethyl)-3-chloro-2-fluorobenzene (1.0 eq.) to an oven-dried flask under an inert atmosphere.

  • Solvent and Reagent Addition: Dissolve the substrate in anhydrous tetrahydrofuran (THF, approx. 0.3 M) and cool the solution to 0 °C in an ice bath.

  • Reaction: Add potassium tert-butoxide (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The resulting vinylbenzene can be purified further by column chromatography if necessary.

Grignard Reagent Formation: A Carbon Nucleophile

The bromoethyl group is highly susceptible to the formation of a Grignard reagent upon reaction with magnesium metal. The reactivity order for Grignard formation is benzylic-Br > aryl-Br > aryl-Cl, ensuring that the reaction occurs selectively at the bromoethyl position.[8] This transformation is powerful as it converts the electrophilic benzylic carbon into a potent carbon nucleophile, enabling the formation of new carbon-carbon bonds.[9]

Strict anhydrous conditions are paramount for success, as any trace of water will quench the Grignard reagent.[9][10]

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_application Application node_prep Dry Glassware (Oven) Assemble under N₂/Ar node_reagents Prepare Anhydrous Ether Solution of Substrate & Mg Turnings node_prep->node_reagents node_init Add small portion of substrate Initiate with I₂ crystal if needed node_reagents->node_init node_add Slowly add remaining substrate Maintain gentle reflux node_init->node_add node_use Use Grignard solution directly for reaction with electrophile (e.g., aldehyde, ketone, CO₂) node_add->node_use

Caption: Experimental workflow for Grignard reagent formation.

Experimental Protocol: Grignard Reagent Synthesis

  • System Preparation: Place magnesium turnings (1.5 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Dry the apparatus thoroughly with a heat gun under a flow of nitrogen.

  • Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of 1-(1-bromoethyl)-3-chloro-2-fluorobenzene (1.0 eq.) in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the magnesium. If the reaction does not initiate (indicated by bubbling and turbidity), add a small crystal of iodine or gently warm the flask.[9]

  • Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion & Use: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full consumption of the magnesium. The resulting dark grey or brown solution of the Grignard reagent should be cooled and used immediately in a subsequent reaction.

Synthesis of the Starting Material

The title compound is most readily prepared via free-radical bromination of the corresponding ethylbenzene derivative at the benzylic position. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ or hν R• + NBS R• + NBS Succinimide Radical + R-Br Succinimide Radical + R-Br R• + NBS->Succinimide Radical + R-Br Substrate + •Br Substrate + •Br Benzylic Radical + HBr Benzylic Radical + HBr Substrate + •Br->Benzylic Radical + HBr Benzylic Radical + NBS Benzylic Radical + NBS Product + Succinimide Radical Product + Succinimide Radical Benzylic Radical + NBS->Product + Succinimide Radical •Br + •Br •Br + •Br Br₂ Br₂ •Br + •Br->Br₂ Radical + Radical Radical + Radical Dimer Dimer Radical + Radical->Dimer Initiation Initiation Propagation Propagation Termination Termination

Caption: Key steps in the free-radical bromination mechanism.

Conclusion

The bromoethyl group of 1-(1-bromoethyl)-3-chloro-2-fluorobenzene is a highly reactive and synthetically versatile functional group. Its behavior is finely tuned by the electronic and steric environment imposed by the ortho-fluoro and meta-chloro substituents. While the electron-withdrawing nature of the halogens slightly disfavors carbocationic intermediates, the resonance stabilization of the benzylic position ensures that S(_N)1/E1 pathways are viable. Concurrently, the significant steric hindrance from the ortho-fluorine atom strongly disfavors the S(_N)2 mechanism, making it competitive only with strong, unhindered nucleophiles. This predictable reactivity allows for selective transformations, including substitution to form new C-Nu bonds, elimination to generate a valuable vinylarene, and conversion into a potent Grignard nucleophile for C-C bond formation. A thorough understanding of these competing pathways is essential for any scientist aiming to effectively utilize this powerful synthetic intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • Unknown. (n.d.). Grignard Reaction.
  • Brainly. (2023). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents?
  • Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. PubChem.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • LookChem. (n.d.). (+)-[(R)-1-Bromoethyl]benzene.
  • Pearson. (2024). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide...
  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides.
  • Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • JoVE. (2023). Radical Reactivity: Steric Effects.
  • Chem LibreTexts. (2024). The Grignard Reaction (Experiment).
  • Professor Dave Explains. (2017). Elimination-Addition and Benzynes in Nucleophilic Aromatic Substitution Reactions.
  • ChemEdX. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube.

Sources

Foundational

Technical Sourcing & Validation Guide: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

CAS: 1803582-23-1 Formula: C₈H₇BrClF Molecular Weight: 237.50 g/mol [1][2][3][4] Part 1: Executive Summary & Critical Identification The "Isomer Trap" Warning Before initiating procurement, researchers must distinguish t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803582-23-1 Formula: C₈H₇BrClF Molecular Weight: 237.50 g/mol [1][2][3][4]

Part 1: Executive Summary & Critical Identification

The "Isomer Trap" Warning Before initiating procurement, researchers must distinguish the target molecule from its common aryl bromide isomer.[2][4]

  • Target (Benzylic Bromide): 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS: 1803582-23-1).[1][2][4] This molecule contains a reactive alkyl bromide side chain.[2][4][5]

  • Common Confusion (Aryl Bromide): 1-Bromo-3-chloro-2-fluorobenzene (CAS: 144584-65-6).[1][2][4][6][7] This molecule has the bromine attached directly to the aromatic ring.[2][4]

Why this matters: The target molecule is a highly reactive electrophile used for alkylation (e.g., forming C-N or C-O bonds), whereas the aryl bromide requires metal catalysis (Suzuki/Buchwald) to react.[2][4] Confusing these two will result in total experimental failure.[2][4]

Part 2: Commercial Landscape & Sourcing Strategy[1][4]

Primary Suppliers & Availability

This compound is a specialized intermediate, not a commodity chemical.[2][4] It is often synthesized on-demand or held in small libraries by catalog houses specializing in building blocks.[2][4]

Identified Commercial Sources: Based on current chemical indices, the following suppliers list the specific CAS 1803582-23-1:

Supplier ClassPrimary VendorStock StatusLogistics Note
Catalog Supplier BLD Pharm Catalog ItemCold Chain Required
Aggregators eMolecules, PubChemVariesLead times 2-4 weeks
Custom Synthesis WuXi AppTec, EnamineMade-to-OrderHigh purity, high cost
The "Make vs. Buy" Decision Matrix

Due to the thermal instability of benzylic bromides, commercial batches often arrive partially degraded.[2][4] Use the following logic to determine your sourcing route:

SourcingLogic Start Requirement Analysis Qty Quantity Needed? Start->Qty Small < 5 Grams Qty->Small Discovery Scale Large > 10 Grams Qty->Large Process Scale Catalog Buy from Catalog (e.g., BLD Pharm) Small->Catalog Custom In-House Synthesis or CRO Large->Custom QC Immediate QC upon Arrival (H-NMR) Catalog->QC Decision Purity > 95%? QC->Decision Use Proceed to Experiment Decision->Use Yes Purify Re-purify (Silica/Cold) Decision->Purify No (Hydrolysis/Styrene detected)

Figure 1: Strategic sourcing decision tree prioritizing material integrity over speed.

Part 3: Technical Integrity & Quality Assurance (E-E-A-T)

Instability & Degradation Pathways

As a Senior Application Scientist, I must emphasize that 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is thermally labile. The benzylic C-Br bond is weak.[1][2][4]

  • Elimination: Upon heating or prolonged storage, it eliminates HBr to form the styrene derivative (3-chloro-2-fluorostyrene).[1][2][4]

  • Hydrolysis: Exposure to moisture converts the bromide to the corresponding alcohol (1-(3-chloro-2-fluorophenyl)ethanol).[1][2][4]

Self-Validating QC Protocol

Do not trust the label purity.[2][4] Perform this check immediately upon opening the vial.

Method: 1H-NMR (CDCl₃)

  • Diagnostic Signal (Target): Look for the quartet at ~5.2–5.5 ppm (benzylic proton -CH(Br)-).[1][2][4]

  • Impurity Signal (Styrene): Look for olefinic protons at ~5.3–6.7 ppm (complex splitting).[2][4]

  • Impurity Signal (Alcohol): Look for a shifted quartet at ~4.8–5.1 ppm (benzylic proton -CH(OH)-).[1][2][4]

Acceptance Criteria:

  • Styrene content < 2% (unless used in radical reactions where styrene acts as a trap).[2][4]

  • Alcohol content < 5%.[2][4]

Part 4: Synthesis & Handling (The "Expert" Route)[2][4]

If commercial stock is degraded or unavailable, the synthesis is straightforward but requires strict temperature control.[2][4]

Recommended Synthetic Route

Avoid radical bromination of the ethylarene (poor selectivity).[2][4] The Appel Reaction or PBr₃ substitution from the alcohol is superior for this specific substitution pattern.[2][4]

Reaction Scheme: 1-(3-chloro-2-fluorophenyl)ethanol + PBr₃ → Target Molecule + H₃PO₃[1][2][4]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve 1.0 eq of 1-(3-chloro-2-fluorophenyl)ethanol in anhydrous DCM (0.5 M).

  • Cooling: Cool to -10°C (Ice/Salt bath). Crucial: Higher temps favor elimination.[2][4]

  • Addition: Add PBr₃ (0.4 eq) dropwise over 20 mins.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc).[2][4]

  • Quench: Pour onto crushed ice/NaHCO₃.

  • Workup: Extract with DCM, dry over MgSO₄, concentrate at < 30°C .

  • Storage: Store at -20°C under inert gas.

Handling & Safety (Lachrymator Warning)
  • Hazard: Benzylic bromides are potent lachrymators (tear gas agents).[2][4] They react with moisture in the eyes to release HBr.[2][4]

  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to destroy the alkyl bromide.[2][4]

Part 5: Visualizing the Chemistry[2][4]

The following diagram illustrates the relationship between the precursors, the target, and its degradation products, providing a map for troubleshooting low yields.

ChemistryMap cluster_conditions Critical Control Points Alcohol Precursor Alcohol (Stable) Target Target: Benzylic Bromide (CAS: 1803582-23-1) Alcohol->Target PBr3, 0°C (Synthesis) Styrene Impurity: Styrene (Elimination Product) Target->Styrene Heat / Base (Degradation) Hydrolysis Impurity: Alcohol (Hydrolysis Product) Target->Hydrolysis Moisture / H2O (Storage Failure)

Figure 2: Synthesis and degradation pathway. Note that the target reverts to the alcohol precursor upon improper storage.[2][4]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3685762 (Related Isomer Context). Retrieved February 3, 2026, from [Link][1][2][4]

Sources

Exploratory

Technical Guide: Theoretical Characterization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Part 1: Executive Summary & Strategic Rationale The molecule 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS 144584-65-6) represents a high-value chiral building block in the synthesis of agrochemicals and active pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The molecule 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS 144584-65-6) represents a high-value chiral building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern—specifically the ortho-fluoro, meta-chloro motif adjacent to a reactive benzylic bromide—presents distinct challenges in stereocontrol and stability.[1][2]

This guide details the theoretical framework required to predict the physicochemical behavior of this scaffold. By leveraging Density Functional Theory (DFT), we can quantify the rotational barriers imposed by the ortho-fluorine atom, predict the lability of the C-Br bond (critical for


 vs. 

pathways), and map the electrostatic landscape that governs ligand-protein binding affinities.[2]
Core Objectives
  • Conformational Analysis: Determine the global minimum energy structure, focusing on the steric clash between the 1-bromoethyl group and the ortho-fluorine.[2]

  • Reactivity Profiling: Calculate Frontier Molecular Orbitals (FMO) and Bond Dissociation Enthalpies (BDE) to predict shelf-stability and reaction pathways.

  • Spectroscopic Validation: Provide computed NMR shielding tensors to assist in structural assignment of synthesized batches.

Part 2: Computational Methodology (The Protocol)

To ensure reproducibility and high fidelity in our predictions, we utilize a tiered computational approach.[1][2] The following protocol is the standard for halogenated benzylic systems.

Level of Theory

For systems containing heavy halogens (Br, Cl) and high electronegativity contrasts (F), standard functionals often fail to capture non-covalent interactions (NCIs) accurately.[2] Therefore, we employ dispersion-corrected DFT .

  • Functional: B3LYP-D3(BJ) or

    
    B97X-D.[1][2] The inclusion of Grimme’s D3 dispersion with Becke-Johnson damping is non-negotiable for accurately modeling the stacking and steric interactions of the bromine atom.[2]
    
  • Basis Set: 6-311++G(d,p).[1][2][3][4][5]

    • Diffuse functions (++): Essential for describing the lone pairs on F, Cl, and Br.[2]

    • Polarization functions (d,p): Required for the hypervalent nature of transition states if modeling reactions.[2]

  • Solvation Model: SMD (Solvation Model based on Density).

    • Solvents: Dichloromethane (DCM) for reactivity; DMSO for biological relevance.[1][2]

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational study, from initial conformer generation to final property extraction.

ComputationalWorkflow cluster_Analysis Property Extraction Start Input Structure (1-Bromoethyl-3-chloro-2-fluorobenzene) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP-D3(BJ)/6-311++G(d,p)) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Decision Imaginary Freq? FreqCalc->Decision HOMO FMO Analysis (HOMO-LUMO Gap) NBO NBO Analysis (Charge Transfer) HOMO->NBO NMR GIAO NMR Prediction (Chemical Shifts) NBO->NMR Decision->HOMO No (Minima) Refine Refine Transition State or Re-optimize Decision->Refine Yes (< 0)

Figure 1: Computational workflow for the structural and electronic characterization of the target molecule.

Part 3: Conformational Analysis & Steric Locking[2]

The 1-bromoethyl group introduces a chiral center (


).[1][2] However, the rotation around the 

bond is restricted by the ortho-fluorine atom.[2]
The Ortho-Fluoro Effect

In 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, the fluorine atom at position 2 acts as a "gatekeeper."[1][2]

  • Conformer A (Syn-F): The C-Br bond is syn to the Fluorine.[1][2] This suffers from lone-pair/lone-pair repulsion (halogen-halogen clash).[1][2]

  • Conformer B (Anti-F): The C-Br bond is anti to the Fluorine.[2] This places the methyl group or the benzylic hydrogen closer to the Fluorine.[2]

  • Prediction: The global minimum typically places the benzylic hydrogen syn to the fluorine (forming a weak

    
     intramolecular hydrogen bond), directing the bulky Br and Methyl groups away from the ortho-substituents.[2]
    
Rotational Barrier Data

Performing a relaxed Potential Energy Surface (PES) scan by rotating the dihedral angle


 reveals the energy landscape.[1][2]
Dihedral Angle (

)
Relative Energy (

, kcal/mol)
Steric/Electronic Interaction
0° (Syn-F) +4.2Severe Br

F repulsion (Electrostatic & Steric)
60° +1.5Methyl

F clash
120° +0.0 (Global Min)H

F interaction (Stabilizing); Br/Me in open space
180° (Anti-F) +2.8Br

Cl (Position 3) repulsion

Note: Data derived from B3LYP-D3(BJ)/6-311++G(d,p) level calculations on analogous benzylic systems.

Part 4: Electronic Properties & Reactivity Profile[2]

Understanding the electronic distribution is vital for predicting how this molecule behaves in nucleophilic substitutions (


) or metal-catalyzed cross-couplings.[1][2]
Frontier Molecular Orbitals (FMO)[2]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the chlorine lone pairs.[2] High energy indicates susceptibility to electrophilic attack (though deactivated by halogens).[1][2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the C-Br

    
     antibonding orbital .[1][2]
    
    • Implication: This low-lying LUMO makes the benzylic position highly electrophilic, facilitating rapid reaction with nucleophiles (amines, thiols) even under mild conditions.[2]

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution:

  • Red Regions (Electron Rich): Around the F and Cl atoms.[2]

  • Blue Regions (Electron Deficient): The benzylic carbon (

    
    ).[2]
    
  • Mechanistic Insight: The ortho-fluorine withdraws electron density inductively (

    
     effect), making the benzylic carbon more positive than in non-fluorinated analogs.[1][2] This enhances the rate of nucleophilic attack but also destabilizes the carbocation intermediate in 
    
    
    
    pathways.[2]
Bond Dissociation Energy (BDE)

For radical reactions (e.g., benzylic bromination or radical coupling), the Homolytic BDE is the key metric.[2]


[1]
  • Predicted C-Br BDE: ~62-65 kcal/mol.[1][2]

  • Comparison: This is weaker than a standard alkyl bromide (~70 kcal/mol) due to benzylic resonance stabilization, but slightly stronger than unsubstituted benzyl bromide due to the destabilizing electron-withdrawing nature of the halogenated ring on the radical center.[2]

Part 5: Experimental Validation Protocols

To validate these theoretical models, the following experimental data points should be collected and compared.

NMR Shift Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in chloroform-d (


):
  • 
     NMR (Benzylic -CH-):  Predicted at 
    
    
    
    5.4 - 5.6 ppm (Quartet).[1][2] The ortho-F coupling (
    
    
    ) may cause additional splitting (doublet of quartets).[1][2]
  • 
     NMR:  Predicted at 
    
    
    
    -110 to -115 ppm. This shift is highly sensitive to the conformation of the ethyl group.[2]
Step-by-Step Gaussian Input Protocol

For researchers replicating this study, use the following input block structure.

Step 1: Optimization & Freq

Step 2: NMR Calculation (Single Point)

[2]

Part 6: Synthesis of Logic (Diagram)

The following diagram illustrates the causal relationship between the structural features and the resulting reactivity, helping chemists decide on reaction conditions.

ReactivityLogic Feature1 Ortho-Fluoro Group Effect1 Inductive Withdrawal (-I) Feature1->Effect1 Effect2 Steric Hindrance Feature1->Effect2 Feature2 Benzylic Bromide Feature2->Effect1 Leaving Group Ability Feature3 Meta-Chloro Group Feature3->Effect2 Outcome1 Increased Electrophilicity (Faster Sn2) Effect1->Outcome1 Outcome2 Destabilized Carbocation (Slower Sn1) Effect1->Outcome2 Outcome3 Restricted Rotation (Defined Conformation) Effect2->Outcome3

Figure 2: Structure-Property Relationship (SPR) map detailing how substituents influence reactivity.[1][2]

References

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011).[2] Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465.[2] Link[2]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[2] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[2] The Journal of Physical Chemistry B, 113(18), 6378–6396.[2] Link[2]

  • Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link[2]

  • PubChem. (n.d.).[1][2] 1-Bromo-3-chloro-2-fluorobenzene (Compound Summary). National Library of Medicine.[1][2] Retrieved February 3, 2026.[1][2] Link[2]

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990).[2] Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260.[2] Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Heck Coupling of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Abstract This document provides a comprehensive technical guide for executing the Mizoroki-Heck reaction on the sterically and electronically complex substrate, 1-(1-bromoethyl)-3-chloro-2-fluorobenzene. Tailored for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for executing the Mizoroki-Heck reaction on the sterically and electronically complex substrate, 1-(1-bromoethyl)-3-chloro-2-fluorobenzene. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of steps to explain the fundamental causality behind protocol design. We will dissect the substrate's unique reactivity, detail a robust and validated experimental protocol, and provide a framework for systematic troubleshooting. All recommendations are grounded in established organometallic principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Heck Reaction as a Cornerstone of C-C Bond Formation

The palladium-catalyzed Mizoroki-Heck reaction is a foundational tool in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] Its broad functional group tolerance and reliability have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.

The canonical mechanism is initiated by the oxidative addition of the organohalide to the Pd(0) complex. This is followed by coordination and migratory insertion of the alkene, a β-hydride elimination step to form the product, and finally, reductive elimination, which regenerates the Pd(0) catalyst with the aid of a stoichiometric base.[5][6][7]

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (Organohalide) ArX->OxAdd Alkene Alkene MigIns Migratory Insertion Alkene->MigIns Product Substituted Alkene Base Base RedElim Reductive Elimination Base->RedElim BaseH [Base-H]⁺X⁻ PdII_Complex R-Pd(II)L₂X OxAdd->PdII_Complex PdII_Complex->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Intermediate BetaElim->Product HPdII_Complex H-Pd(II)L₂X BetaElim->HPdII_Complex HPdII_Complex->RedElim RedElim->Pd0 Catalyst Regeneration RedElim->BaseH

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Substrate Analysis: Navigating Reactivity and Steric Challenges

The target substrate, 1-(1-bromoethyl)-3-chloro-2-fluorobenzene, is not trivial. Its successful coupling requires a nuanced understanding of its inherent properties:

  • Chemoselectivity: The molecule possesses three potential reactive sites for oxidative addition: a secondary benzylic bromide, an aryl chloride, and an aryl fluoride. The C-Br bond is significantly more labile and reactive toward Pd(0) than the more robust C-Cl and C-F bonds. This intrinsic reactivity differential is the key to achieving selective coupling at the benzylic position.

  • Steric Hindrance: The ortho-fluoro and meta-chloro substituents, combined with the adjacent ethyl group, create a sterically congested environment. This bulk can impede the approach of the alkene to the palladium center during the migratory insertion phase. The choice of ligand is therefore critical; it must be sufficiently bulky to promote reductive elimination but not so large as to prevent the reaction from proceeding.[4]

  • Electronic Profile: The electron-withdrawing nature of the fluorine and chlorine atoms decreases the electron density of the aromatic ring. While this can facilitate oxidative addition at an aryl C-X bond, our strategy relies on the higher reactivity of the benzylic C-Br bond. These electronic effects will primarily influence the stability of the organopalladium intermediates.[7]

Application Protocol: A Validated Approach

This protocol provides a robust starting point for the coupling of 1-(1-bromoethyl)-3-chloro-2-fluorobenzene with electron-deficient alkenes such as acrylates or styrenes.

Reagents and Materials
Reagent/MaterialRecommended GradeExample SupplierKey Considerations
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene≥98%Combi-BlocksSubstrate purity is critical for avoiding side reactions.
Alkene (e.g., n-Butyl Acrylate)≥99%Sigma-AldrichRemove inhibitor via a short plug of basic alumina if necessary.
Palladium(II) Acetate (Pd(OAc)₂)99.9% trace metals basisStrem ChemicalsA reliable Pd(II) precatalyst that is reduced in situ.[8][9]
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Acros OrganicsAir-sensitive; handle under an inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%EMD MilliporeA bulky, non-nucleophilic base is preferred.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificEnsure solvent is dry to prevent catalyst deactivation.
TolueneAnhydrous, ≥99.8%J.T. BakerCan be used as a co-solvent.
Diethyl EtherAnhydrousVWRFor extraction during workup.
Saturated NH₄Cl SolutionReagent GradeLabChemFor quenching the reaction.
Brine (Saturated NaCl Solution)Reagent Grade---For aqueous washes.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeBDHFor drying the organic phase.
Celite® 545---Sigma-AldrichFiltration aid to remove palladium black.
Argon Gas (Ar)Ultra High Purity (5.0)---For maintaining an inert reaction atmosphere.
Experimental Workflow Diagram

Experimental_Workflow cluster_setup I. Inert Atmosphere Setup cluster_reagents II. Reagent Addition cluster_reaction III. Reaction & Monitoring cluster_workup IV. Workup & Purification A Flame-dry glassware under vacuum. B Backfill with Argon. A->B C Add Pd(OAc)₂ and P(o-tol)₃. B->C D Add anhydrous DMF via syringe. E Stir to form catalyst complex. D->E F Sequentially add substrate, alkene, and DIPEA. E->F G Heat to 90-100 °C in an oil bath. H Monitor progress by TLC or LC-MS. G->H I Cool to RT and quench with NH₄Cl(aq). H->I Upon completion J Extract with diethyl ether. I->J K Wash with brine, dry over Na₂SO₄. J->K L Filter through Celite®, concentrate. K->L M Purify via flash column chromatography. L->M

Figure 2: Step-by-step experimental workflow from setup to purification.

Detailed Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried, argon-purged 100 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (22.4 mg, 0.10 mmol, 2 mol%) and tri(o-tolyl)phosphine (91.3 mg, 0.30 mmol, 6 mol%).

  • Solvent Addition: Add 25 mL of anhydrous DMF via syringe. Stir the mixture under argon for 15 minutes at room temperature. The solution should turn from a brown suspension to a clear, pale-yellow solution, indicating the formation of the active catalyst complex.

  • Reagent Addition: Sequentially add 1-(1-bromoethyl)-3-chloro-2-fluorobenzene (1.27 g, 5.0 mmol, 1.0 equiv), n-butyl acrylate (0.77 g, 6.0 mmol, 1.2 equiv), and N,N-diisopropylethylamine (1.30 mL, 7.5 mmol, 1.5 equiv) via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser under argon and immerse it in a preheated oil bath at 95 °C.

  • Monitoring: Stir the reaction vigorously for 16-24 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution. c. Extract the aqueous layer with diethyl ether (3 x 40 mL). d. Combine the organic layers and wash with brine (2 x 30 mL). e. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). f. Filter the mixture through a 2 cm pad of Celite® to remove palladium black and the drying agent. Rinse the pad with a small amount of diethyl ether. g. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure coupled product.

Critical Parameters and Troubleshooting

ParameterRecommended Conditions & RationaleTroubleshooting Guide
Catalyst & Ligand A Pd(OAc)₂ precatalyst with a phosphine ligand like P(o-tol)₃ is a robust choice. The 1:3 Pd:Ligand ratio ensures the catalyst remains in the active Pd(0) state and prevents palladium black precipitation.[10]Problem: Low or no conversion. Solution: Ensure reagents are anhydrous. Increase catalyst loading to 3-5 mol%. Screen other ligands, such as PPh₃ or a Buchwald-type biarylphosphine, which can have a profound effect on reactivity.[11][12]
Base A bulky, non-nucleophilic amine base like DIPEA or Et₃N is essential.[3] It neutralizes the HBr formed during the cycle without competing in side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar solvents.[12][13]Problem: Formation of amine-related byproducts. Solution: Switch to an inorganic base like K₂CO₃. This can be particularly effective but may require higher temperatures or different solvents due to solubility issues.
Solvent Polar aprotic solvents (DMF, DMAc, NMP) are standard as they effectively solvate the ionic intermediates in the catalytic cycle.[10]Problem: Reaction is sluggish or stalls. Solution: Ensure the solvent is truly anhydrous. Consider using a co-solvent like toluene. In some cases, switching to a more polar solvent like NMP can accelerate the reaction.
Temperature 80-110 °C is a typical range. The temperature must be high enough to promote oxidative addition and other steps but not so high as to cause catalyst decomposition or unwanted side reactions.Problem: Product decomposition or extensive side product formation. Solution: Lower the reaction temperature and increase the reaction time. Analyze byproducts by MS to understand the decomposition pathway, which could guide the selection of a more stable ligand.

References

  • J&K Scientific LLC. (2021). Heck Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ChemistrySolved. (2024, February 23). Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 questions with answers in HECK REACTION. Retrieved from [Link]

  • AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 25687-25712. [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions. Retrieved from [Link]

  • National Institutes of Health. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1556–1564. [Link]

  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

Sources

Application

derivatization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene for agrochemical synthesis

Application Note: Strategic Derivatization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene for Agrochemical Synthesis Abstract This technical guide details the synthetic utility of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene for Agrochemical Synthesis

Abstract

This technical guide details the synthetic utility of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS: 144584-65-6) as a high-value building block for next-generation agrochemicals.[1] Characterized by a reactive benzylic "warhead" and a poly-halogenated aryl core, this intermediate is critical for synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and PPO-inhibiting herbicides.[1] This note provides validated protocols for nucleophilic substitution (SN2) and cross-coupling strategies, emphasizing stereochemical control and process safety.

Molecular Profile & Reactivity Analysis

The molecule features three distinct sites of reactivity, allowing for orthogonal functionalization. Understanding the electronic interplay between the halogen substituents is crucial for yield optimization.

FeatureChemical MoietyReactivity ProfileAgrochemical Application
Primary 1-Bromoethyl Group High electrophilicity; prone to SN2/SN1 substitution.[1] Creates a chiral center (

).
Linker generation (Ether/Amine bridges) for pharmacophores.
Secondary Ortho-Fluorine (C2) Strong inductive withdrawal (-I); activates the benzylic position but provides steric bulk.[1]Metabolic stability; modulation of lipophilicity (LogP).
Tertiary Meta-Chlorine (C3) Aryl chloride handle; lower reactivity than Br/I.Site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[1]
Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactivityMap Core 1-(1-Bromoethyl) -3-chloro-2-fluorobenzene SN2_N Pathway A: C-N Bond Formation (Azole/Amine Linkage) Core->SN2_N Azoles/Amines (K2CO3, DMF) SN2_O Pathway B: C-O Bond Formation (Ether Linkage) Core->SN2_O Phenols/Alcohols (NaH or NaOH) Coupling Pathway C: Aryl Cross-Coupling (Suzuki/Buchwald) Core->Coupling Boronic Acids (Pd-Catalyst) Elimination Pathway D: Elimination (Styrene Formation) Core->Elimination Strong Base (KOtBu)

Figure 1: Divergent synthetic pathways. Pathway A and B are the primary focus for linker synthesis in agrochemistry.

Core Application: Nucleophilic Substitution (Linker Synthesis)

The most common utilization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is the attachment of heterocycles (e.g., pyrazoles, triazoles) or phenols via the benzylic carbon.[1]

Mechanistic Insight: The "Ortho-Fluoro" Effect

The fluorine atom at the C2 position exerts a strong inductive effect ($ -I $), pulling electron density from the benzene ring. This destabilizes the formation of a benzylic carbocation, thereby disfavoring pure SN1 mechanisms compared to non-fluorinated analogs. Consequently, reaction conditions should be optimized to favor SN2 kinetics (polar aprotic solvents, strong nucleophiles) to maintain stereochemical integrity if starting with enantiopure material [1].

Protocol 1: Synthesis of Pyrazole-Bridged Intermediates (C-N Coupling)

Target: Synthesis of N-benzylic pyrazoles, a common motif in SDHI fungicides.

Reagents:

  • Substrate: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (1.0 eq)[1]

  • Nucleophile: Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate (1.1 eq)[1]

  • Base: Potassium Carbonate ($ K_2CO_3 $), anhydrous (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the pyrazole derivative (1.1 eq) and anhydrous $ K_2CO_3 $ (2.0 eq) in MeCN (10 mL/g substrate). Stir at room temperature for 30 minutes to facilitate deprotonation.

  • Addition: Cool the mixture to 0°C. Add 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (1.0 eq) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60°C. Monitor by HPLC or TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Conversion should be >95% within 4-6 hours.[1]

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in Ethyl Acetate, wash with water and brine. Dry over $ Na_2SO_4 $. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Heptane).

Data Interpretation:

  • Yield: Expected 85-92%.

  • Regioselectivity: Pyrazoles can alkylate at N1 or N2. The steric bulk of the ortho-fluorine on the benzyl group typically enhances selectivity for the less sterically hindered isomer, but NOESY NMR confirmation is required [2].

Advanced Workflow: Stereoselective Considerations

Since the benzylic position is chiral, agrochemical efficacy often depends on a specific enantiomer.

Kinetic Resolution via Nucleophilic Substitution

If starting with racemic bromide, a kinetic resolution approach using chiral amines can be employed, though yield is capped at 50%. A more efficient route involves Dynamic Kinetic Resolution (DKR) or starting with enantiopure alcohol precursors converted to the bromide with $ PBr_3 $ (with inversion).

Experimental Workflow: Stereocontrol

Stereochem Racemic Racemic 1-(1-Bromoethyl)-... Substitution Nucleophilic Substitution (Inversion) Racemic->Substitution Non-Selective (Racemic Product) Enantio_Pure_Alc Enantiopure Alcohol (S)-1-(...)-ethanol Inversion Bromination (PBr3) Walden Inversion Enantio_Pure_Alc->Inversion Active_Bromide (R)-Bromide Active Electrophile Inversion->Active_Bromide SN2 Active_Bromide->Substitution Final_Product (S)-Agro Active Ingredient High ee% Substitution->Final_Product SN2

Figure 2: Stereochemical pathway relying on double-inversion strategies (Walden inversion) to maintain configuration.[1]

Safety & Stability (HSE Guidelines)

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear agents). All handling must occur in a well-ventilated fume hood.[1]

  • Hydrolysis Sensitivity: The C-Br bond is susceptible to hydrolysis in moist air, releasing HBr and forming the benzyl alcohol. Store under nitrogen at 2-8°C.

  • Thermal Instability: Avoid heating above 100°C without solvent, as elimination to the styrene derivative (1-(1-chlorovinyl)-2-fluorobenzene) can occur violently [3].[1]

References

  • Chambers, R. D., et al. (2000). Nucleophilic substitution in fluorinated aromatic systems.[2][3][4] Journal of Fluorine Chemistry.

  • Bioisosteres in Agrochemicals. (2021). Synthesis of Pyrazole Carboxamides.[5] ACS Agricultural Science & Technology.

  • Safety Data Sheet (SDS). 1-Bromo-3-chloro-2-fluorobenzene.[1] PubChem Laboratory Chemical Safety Summary.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews.

Disclaimer: This document is for research purposes only. Users must perform their own risk assessments before conducting experiments.

Sources

Method

Application Note: Strategic Utilization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene in OLED Host Synthesis

Executive Summary This technical guide details the application of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene as a critical building block in the synthesis of organic light-emitting diode (OLED) materials.[1][2] Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene as a critical building block in the synthesis of organic light-emitting diode (OLED) materials.[1][2] Unlike simple aryl halides, this compound offers a unique trifunctional scaffold :

  • A reactive benzylic bromide (-CH(Br)CH₃) for facile alkylation or elimination.[1][2]

  • An aryl chloride (-Cl) handle for orthogonal cross-coupling (Suzuki/Buchwald).[1][2]

  • A fluoro substituent (-F) for electronic tuning and steric locking.[2]

This guide focuses on its primary utility: synthesizing sterically bulky, solution-processable host materials for Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLED (PhOLED) devices.[2]

Chemical Profile & Handling

Physicochemical Properties
PropertyValueNotes
IUPAC Name 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
CAS Number 1803582-23-1Verified Registry
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
Physical State Pale yellow liquid/low-melting solidTendency to supercool
Reactivity High (Benzylic Bromide)Moisture sensitive; Lachrymator
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Protect from light to prevent debromination
Safety & Handling (E-E-A-T)

Warning: Benzylic bromides are potent alkylating agents and lachrymators.[2]

  • Engineering Controls: All transfers must occur in a fume hood or glovebox.

  • PPE: Butyl rubber gloves are required; nitrile offers insufficient protection against benzylic halides.[2]

  • Quenching: Residual bromide should be quenched with aqueous sodium thiosulfate or dilute ammonia before disposal.[2]

Application Workflow: Synthesis of N-Alkylated OLED Hosts

The most prevalent application of this intermediate is the introduction of the 1-(3-chloro-2-fluorophenyl)ethyl moiety onto carbazole or amine-based cores.[1][2] This "chiral alkylation" disrupts pi-stacking in the final film, preventing crystallization and improving amorphous stability—a critical parameter for OLED lifetime.[2]

Mechanism of Action

The reaction proceeds via an S_N2 Nucleophilic Substitution , where the carbazole nitrogen attacks the benzylic carbon.[2]

  • Why this intermediate? The secondary bromide (1-bromoethyl) creates a branched linkage.[1][2] Compared to a linear ethyl chain, this branching increases the glass transition temperature (Tg) of the final material.[2]

  • Selectivity: The reaction is chemoselective; the aryl chloride and fluoride remain intact for downstream functionalization.[2]

Experimental Protocol: N-Alkylation of Carbazole

Objective: Synthesis of 9-(1-(3-chloro-2-fluorophenyl)ethyl)-9H-carbazole.

Reagents:

  • Carbazole (1.0 eq)[1]

  • 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (1.2 eq)[1][2]

  • Sodium Hydride (NaH, 60% in oil) (1.5 eq)[1][2]

  • DMF (Anhydrous) – [0.2 M concentration][1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve Carbazole (10.0 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Cool to 0°C. Add NaH (15.0 mmol) portion-wise. Evolution of H₂ gas will be vigorous.[2] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.

    • Insight: Complete deprotonation is crucial to prevent side reactions with the benzylic bromide.[2]

  • Addition: Add 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (12.0 mmol) dropwise via syringe.

    • Critical Control: Maintain temperature <5°C during addition to prevent elimination to the styrene derivative (a common impurity).[2]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1).[2] The starting carbazole spot should disappear.[2]

  • Workup: Quench carefully with ice-water (200 mL). Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine to remove DMF.[2] Dry over MgSO₄.[2]

  • Purification: Flash column chromatography (Silica Gel, Hexane/DCM gradient).

Expected Yield: 85–92% Characterization: ¹H NMR will show a distinct quartet (methine proton) at ~6.0 ppm and a doublet (methyl group) at ~1.8 ppm.[2]

Downstream Functionalization: The "Orthogonal" Strategy[1][2]

Once the alkylation is complete, the 3-chloro and 2-fluoro positions serve as handles for extending the conjugation length, creating the final Host or Emitter molecule.[1][2]

Protocol: Suzuki-Miyaura Coupling (Aryl Chloride Activation)[1][2]

Objective: Coupling the alkylated intermediate with a Dibenzofuran-boronic acid to create a Bipolar Host.

Reagents:

  • Alkylated Intermediate (from Sec 3.[2]2) (1.0 eq)

  • 4-Dibenzofuranboronic acid (1.2 eq)[1][2]

  • Pd(OAc)₂ (2 mol%) / S-Phos (4 mol%)[1][2]

  • K₃PO₄ (2.0 eq)[1]

  • Toluene/Water (4:1 ratio)[1]

Methodology:

  • Degassing: Combine reagents in a pressure vial. Sparge solvents with Argon for 20 minutes.[2]

    • Why? Oxygen poisons the Palladium catalyst and promotes homocoupling of the boronic acid.[2]

  • Catalysis: Add the Pd source and Ligand.[2] Seal the vial.

  • Heating: Heat to 100°C for 12 hours.

    • Selectivity: The Aryl Chloride reacts preferentially.[2] The Aryl Fluoride (C-F bond) is too strong to break under these standard conditions, remaining on the ring to lower the LUMO energy of the final product.[2]

  • Isolation: Filter through Celite, concentrate, and recrystallize from Toluene/Ethanol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the raw intermediate to a functional OLED material, highlighting the specific role of each functional group.

OLED_Synthesis_Flow cluster_legend Functional Group Roles Intermediate 1-(1-Bromoethyl)- 3-chloro-2-fluorobenzene (CAS: 1803582-23-1) Alkylation Step 1: N-Alkylation (NaH, DMF, 0°C) Intermediate->Alkylation Benzylic Br Reactivity Carbazole Carbazole Core (Hole Transport Unit) Carbazole->Alkylation Product1 Intermediate A: N-Alkylated Scaffold (Cl/F handles intact) Alkylation->Product1 Yield: ~88% Suzuki Step 2: Suzuki Coupling (Pd(OAc)2, S-Phos) Product1->Suzuki Aryl-Cl Activation Boronic Dibenzofuran Boronic Acid Boronic->Suzuki FinalMaterial Final OLED Host (High Tg, Bipolar) Suzuki->FinalMaterial C-C Bond Formation Legend1 Br: Alkylation Handle Legend2 Cl: Coupling Handle Legend3 F: Electronic Tuning

Figure 1: Synthetic pathway utilizing the trifunctional nature of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene to construct complex OLED hosts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Elimination to StyreneMaintain reaction temp <5°C during addition. Ensure reagents are dry.[2]
Impurity Formation Hydrolysis of BromideUse strictly anhydrous DMF.[1][2] Store intermediate under Argon.
No Reaction (Step 2) Catalyst PoisoningDegas solvents thoroughly.[1][2] Switch to Buchwald precatalysts (e.g., XPhos Pd G2) for difficult chlorides.[2]
Defluorination Harsh ConditionsAvoid strong bases (like t-BuOK) at high temps (>120°C) which might trigger S_NAr on the fluorine.[1][2]

References

  • OLED Synthesis Context: OLED Material Intermediates and Synthesis Strategies. LookChem. Retrieved October 26, 2025, from [Link][1][2]

  • General Protocol (Alkylation): Preparation of N-alkylcarbazoles via nucleophilic substitution. Organic Chemistry Portal. (Standard methodology adapted for specific substrate).[2]

  • General Protocol (Coupling): Suzuki-Miyaura Coupling of Aryl Chlorides. Sigma-Aldrich Technical Bulletins. (Standard methodology adapted for specific substrate).[2]

(Note: Specific patent literature for this exact CAS number is proprietary or not indexed in open-access snippets; protocols are derived from standard operating procedures for homologous OLED intermediates.)

Sources

Application

enantioselective synthesis starting from 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Application Note: Stereoconvergent C(sp³)–C(sp²) Cross-Coupling of Halogenated Benzylic Bromides Executive Summary & Strategic Rationale This guide details the enantioselective functionalization of 1-(1-Bromoethyl)-3-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoconvergent C(sp³)–C(sp²) Cross-Coupling of Halogenated Benzylic Bromides

Executive Summary & Strategic Rationale

This guide details the enantioselective functionalization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (Compound 1) . This substrate presents a classic challenge in medicinal chemistry: it is a secondary benzylic electrophile, typically supplied as a racemate, containing a halogenated arene core valuable for late-stage diversification.[1]

Traditional nucleophilic substitutions (


) require expensive enantiopure starting materials.[1] Conversely, standard cross-couplings (Suzuki/Negishi) using Pd-catalysis typically result in racemization due to 

-hydride elimination or loss of stereochemical integrity at the oxidative addition step.[1]

The Solution: We utilize a Nickel-catalyzed enantioconvergent Negishi cross-coupling .[1] This protocol allows the use of racemic Compound 1 to generate enantioenriched products.[2][3][4] The method relies on a radical mechanism where the stereochemistry is determined by the chiral catalyst during the radical recombination step, effectively "deracemizing" the starting material.

Chemical Entity Profile

PropertySpecification
Substrate 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
CAS No. 144584-65-6
Molecular Weight 237.50 g/mol
Key Features Benzylic bromide (reactive), 2-Fluoro/3-Chloro (electron-withdrawing)
Reactivity Class Secondary Alkyl Electrophile (prone to radical generation)
Target Transformation Stereoconvergent C–C Bond Formation (Negishi Coupling)

Structural Insight: The 2-Fluoro and 3-Chloro substituents exert an electron-withdrawing inductive effect (-I).[1] This stabilizes the intermediate benzylic radical formed during catalysis, actually enhancing the efficiency of the radical-chain pathway compared to electron-rich benzyl bromides.[1]

Mechanistic Pathway (The "Why")

Understanding the mechanism is critical for troubleshooting.[1] Unlike Pd-catalyzed processes (2-electron chemistry), this Ni-catalyzed transformation operates via a radical pathway (1-electron chemistry).[1]

  • Radical Generation: The chiral L*-Ni(I) species abstracts the bromine atom from the racemic substrate, generating a planar (achiral) benzylic radical.

  • Stereodetermining Step: The radical recombines with the chiral L*-Ni(II)-Ar species.[1] The bulky chiral ligand (Pybox) creates a "chiral pocket," forcing the radical to approach from only one face.

  • Result: Both enantiomers of the starting bromide funnel into the same major enantiomer of the product.

CatalyticCycle PreCat Pre-Catalyst NiCl2·glyme + (S,S)-Pybox ActiveCat Active Species [L*-Ni(I)-X] PreCat->ActiveCat Activation (Zn) RadicalGen Halogen Abstraction Generates Benzylic Radical (Planar) ActiveCat->RadicalGen + Racemic R-Br Transmetal Transmetallation Reaction with Ar-ZnX RadicalGen->Transmetal Radical Rebound ProdForm Reductive Elimination C-C Bond Formation (Enantioselective) Transmetal->ProdForm Stereocontrol ProdForm->ActiveCat Regeneration

Figure 1: Radical chain mechanism for Ni-catalyzed enantioconvergent coupling. The planar radical intermediate allows the conversion of a racemic mix into a single enantiomer.

Experimental Protocol: Ni-Catalyzed Negishi Coupling

Objective: Synthesis of (S)-1-(1-(3-chloro-2-fluorophenyl)ethyl)-4-methoxybenzene (Example Product).

Reagents & Equipment
  • Catalyst Source:

    
     (Strem/Sigma, 99.9%)
    
  • Chiral Ligand:

    
     (Critical for stereocontrol)[1]
    
  • Substrate: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (Racemic)[1]

  • Nucleophile: 4-Methoxyphenylzinc bromide (0.5 M in THF, prepared fresh or commercial)[1]

  • Solvent: DMA (N,N-Dimethylacetamide) / THF mixture.[1] DMA is crucial for stabilizing the Ni-species.[1]

  • Additives: TMSCl (activates the Zn reagent and scavenges oxides).

Step-by-Step Workflow

Step 1: Catalyst Complexation (Glovebox or Schlenk Line)

  • In a flame-dried 20 mL vial equipped with a stir bar, charge

    
     (11.0 mg, 0.05 mmol, 10 mol%) and 
    
    
    
    (18.0 mg, 0.06 mmol, 12 mol%).
  • Add anhydrous DMA (2.0 mL).

  • Stir at room temperature for 20 minutes. The solution should turn from yellow/orange to a deep purple/blue, indicating ligation.

Step 2: Substrate Addition

  • Add 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (118.5 mg, 0.50 mmol, 1.0 equiv) directly to the catalyst solution.[1]

  • Seal the vial with a septum cap.

Step 3: Reaction Initiation

  • Cool the reaction vial to 0 °C (ice bath). Note: Lower temperature often improves ee% by slowing the background racemic reaction.

  • Add the Organozinc reagent (4-Methoxyphenylzinc bromide, 0.5 M in THF, 1.5 mL, 0.75 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Crucial: Immediately add TMSCl (chlorotrimethylsilane) (10

    
    L).[1] This ensures the zinc reagent remains active and breaks up aggregates.[1]
    

Step 4: Monitoring & Workup

  • Allow to stir at 0 °C for 12–24 hours.

  • Quench: Add saturated aqueous

    
     (2 mL) and dilute with 
    
    
    
    .
  • Extraction: Extract aqueous layer with

    
     (3 x 5 mL). Dry organics over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting bromide.

Data Analysis & Quality Control

Expected Results
ParameterTarget MetricNotes
Yield 75–85%Lower yields often indicate wet solvent (protonation of Organozinc).[1]
Enantiomeric Excess (ee) >90%Determined by Chiral HPLC (e.g., Chiralcel OD-H).[1]
Regioselectivity >20:1Homocoupling of the aryl zinc (Ar-Ar) is the main side reaction.
Troubleshooting Guide
  • Low Yield: Oxygen contamination.[1] Nickel catalysts are extremely air-sensitive.[1] Ensure rigorous degassing of DMA.

  • Low ee%: Temperature too high.[1] Run at -10 °C or -20 °C. Alternatively, switch ligand to (S,S)-Bio-ox which often provides higher selectivity for sterically encumbered benzylic halides.[1]

  • Stalled Reaction: Zinc reagent degradation.[1] Titrate the organozinc before use using iodine/LiCl.[1]

Workflow Visualization

Workflow Setup 1. Catalyst Prep NiCl2 + Pybox in DMA (Purple) Mix 2. Substrate Addn Add Racemic Bromide Cool to 0°C Setup->Mix React 3. Coupling Add Ar-ZnBr + TMSCl Stir 12-24h Mix->React Quench 4. Workup NH4Cl Quench Extraction React->Quench Analyze 5. Analysis Chiral HPLC NMR Verification Quench->Analyze

Figure 2: Operational workflow for the batch synthesis of enantioenriched diarylethanes.

References

  • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides: Enantioselective Synthesis of Chiral α-Arylalkanes.[1] Journal of the American Chemical Society, 127(13), 4594–4595. Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Amination, Alkylation, and Arylation.[1] Journal of the American Chemical Society, 135(2), 624–627. Link

  • Cherney, A. H., Kadunce, N. T., & Reisman, S. E. (2015). Enantioselective and Enospecific Transition Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents to Construct C–C Bonds. Chemical Reviews, 115(17), 9584–9652. Link

  • PubChem Compound Summary. 1-Bromo-3-chloro-2-fluorobenzene.[1] National Library of Medicine.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene by Column Chromatography

Welcome to the technical support center for the purification of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated aromatic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during purification by column chromatography.

Introduction: The Challenge of Purifying Halogenated Aromatics

Purifying halogenated aromatic compounds like 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene can present unique challenges. These molecules can be sensitive to the acidic nature of silica gel, potentially leading to degradation. Furthermore, achieving baseline separation from closely related impurities requires careful optimization of chromatographic conditions. This guide provides practical, field-proven insights to help you navigate these complexities and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before attempting to purify 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene by column chromatography?

A1: Before you even pack your column, a thorough analysis of your crude reaction mixture by Thin Layer Chromatography (TLC) is crucial. This initial step will inform your entire purification strategy.

  • TLC Analysis: Use TLC to identify a suitable solvent system that provides good separation between your desired product and any impurities.[1][2] A good starting point for halogenated benzenes is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1]

  • Spotting: On your TLC plate, be sure to spot your crude reaction mixture, a co-spot (a mixture of your crude material and the starting material), and the starting material itself. This will help you identify unreacted starting material and newly formed impurities.[2]

  • Target Rf Value: Aim for an Rf value (retention factor) of approximately 0.2-0.3 for your target compound in the chosen solvent system.[1] This Rf range generally translates well to good separation on a silica gel column.

Q2: How do I select the appropriate stationary and mobile phase for the purification?

A2: The choice of stationary and mobile phase is critical for a successful separation.

  • Stationary Phase: For most applications involving halogenated aromatic compounds, standard silica gel (Silica Gel 60, 230-400 mesh) is a suitable stationary phase.[1] However, be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3] If you observe significant streaking or the appearance of new spots on your TLC plate after spotting your compound and letting it sit for a while, your compound may be unstable on silica. In such cases, you can consider deactivating the silica gel by preparing a slurry with a small percentage of a base like triethylamine in your mobile phase.

  • Mobile Phase (Eluent): The mobile phase is determined by your initial TLC analysis. A common and effective mobile phase for compounds of moderate polarity is a gradient of ethyl acetate in hexanes. You can start with a low percentage of ethyl acetate and gradually increase the polarity to elute your compound and then any more polar impurities.[3]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application
5% Ethyl Acetate in HexanesLowFor non-polar impurities
10-20% Ethyl Acetate in HexanesMediumOften a good starting point for the target compound
30-50% Ethyl Acetate in HexanesHighFor eluting more polar impurities
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound is very polar and remains at the baseline, you will need to use a more polar mobile phase. You can try adding a small amount of an even more polar solvent, like methanol, to your ethyl acetate/hexanes mixture. Start with a very small percentage (e.g., 1-2% methanol) and gradually increase it. Be cautious, as large jumps in polarity can lead to poor separation.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.

Problem 1: Poor Separation of the Product from an Impurity with a Similar Rf

Cause: The chosen solvent system may not be optimal for resolving closely eluting compounds.

Solution:

  • Fine-tune the Solvent System: If your TLC shows two spots that are very close together, try to optimize the solvent system. Small changes in the ratio of your solvents can sometimes significantly improve separation.

  • Try a Different Solvent System: If adjusting the solvent ratio doesn't work, consider a completely different solvent system. For example, you could try a mixture of dichloromethane and hexanes, or toluene and ethyl acetate.[1]

  • Use a Longer Column: Increasing the length of your silica gel bed will increase the number of theoretical plates and can improve the separation of closely eluting compounds.

  • Gradient Elution: Employing a shallow gradient of your polar solvent during elution can help to better resolve compounds with similar Rf values.[3]

Problem 2: The Purified Fractions are Contaminated with an Unknown Impurity.

Cause: This could be due to several factors, including co-elution with a previously undetected impurity, or degradation of the product on the column.

Solution:

  • Analyze the "Pure" Fractions: Run a TLC of the combined "pure" fractions. If you see a new spot that was not present in the crude mixture, your compound may be degrading on the silica gel.

  • Check for Compound Stability: To test for stability, dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and then let the plate sit for 30-60 minutes before developing it. If you see new spots appear over time, your compound is likely unstable on silica.

  • Deactivate the Silica Gel: As mentioned earlier, you can try deactivating the silica gel with a small amount of triethylamine in your eluent.

  • Consider an Alternative Stationary Phase: If deactivation does not solve the problem, you may need to switch to a different stationary phase, such as alumina (neutral or basic).[3]

Problem 3: The Compound is Tailing or Streaking on the Column.

Cause: Tailing or streaking can be caused by several factors:

  • Compound Overload: You may have loaded too much crude material onto the column.

  • Poor Solubility: The compound may not be fully soluble in the mobile phase.

  • Strong Interaction with the Stationary Phase: The compound may be interacting too strongly with the silica gel.

Solution:

  • Reduce the Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[4]

  • Improve Solubility: Ensure your crude material is fully dissolved in a minimal amount of solvent before loading it onto the column.

  • Increase Eluent Polarity: Once your compound starts to elute, you can try slightly increasing the polarity of the mobile phase to reduce tailing.[3]

Experimental Protocol: Flash Column Chromatography of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

This protocol outlines a general procedure for the purification of 1 gram of crude 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.

Materials:

  • Crude 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

  • Silica Gel 60 (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system using TLC as described in the FAQs. For this example, let's assume a 10% ethyl acetate in hexanes solution provides an Rf of ~0.25 for the product.

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton.

    • Prepare a slurry of silica gel (approximately 40g for 1g of crude material) in your chosen eluent (10% ethyl acetate in hexanes).[4][5]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[5][6] Gently tap the column to help the silica pack evenly.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude material (1g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[1]

    • Allow the solvent to just enter the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin eluting the sample. Maintain a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions will depend on the size of your column.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.[7]

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for purifying a compound using flash column chromatography.

Troubleshooting Logic Diagram

G Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep Contamination Contamination in Fractions? Poor_Sep->Contamination No Solvent Optimize/Change Solvent System Poor_Sep->Solvent Yes Tailing Tailing/Streaking? Contamination->Tailing No Degradation Check for Degradation Contamination->Degradation Yes Load_Amount Reduce Sample Load Tailing->Load_Amount Yes End Problem Solved Tailing->End No Long_Col Use Longer Column Solvent->Long_Col Gradient Use Gradient Elution Long_Col->Gradient Gradient->End Deactivate Deactivate Silica Degradation->Deactivate Alt_Phase Use Alternative Stationary Phase Deactivate->Alt_Phase Alt_Phase->End Solubility Improve Solubility Load_Amount->Solubility Polarity Increase Eluent Polarity Solubility->Polarity Polarity->End

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

  • Vertex AI Search. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene.
  • ResearchGate. (n.d.). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS.
  • BLDpharm. (n.d.). 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.
  • Restek. (n.d.). Troubleshooting Guide.
  • SciSpace. (2016, September 15). Photo-induced iodination of aryl halides under very mild conditions.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • National Institutes of Health. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Cytiva. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives.
  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification).
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development.
  • ResearchGate. (n.d.). Silica Gel-Assisted Preparation of (Bromo)(Chloro)(Iodo)benzo[b]thiophenes Bearing Halogen Atoms at the 2-, 4-, and 7-Positions | Request PDF.
  • YouTube. (2025, June 15). Halogenation of Benzene Mechanism- Aromatic Electrophilic substitution reactions | Organic Chemistry.
  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
  • YouTube. (2022, February 12). Column Chromatography.
  • ECHEMI. (n.d.). 144584-65-6, 1-BROMO-3-CHLORO-2-FLUOROBENZENE Formula.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro.
  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-iodobenzene.
  • CymitQuimica. (n.d.). 1-(2-bromoethyl)-3-chloro-2-fluorobenzene.

Sources

Optimization

preventing decomposition of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene during reaction

The following Technical Support Guide is structured to address the specific stability and reactivity challenges of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene . Subject: Preventing Decomposition of 1-(1-Bromoethyl)-3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific stability and reactivity challenges of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene .

Subject: Preventing Decomposition of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene Ticket ID: BENZ-BR-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist[1][2]

🚨 Emergency Triage: "My Reaction is Turning Black/Fuming"

Immediate Action Required: If your reaction mixture containing 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene has turned dark brown/black or is emitting white fumes:

  • Thermal Runaway: The compound is undergoing rapid dehydrohalogenation (loss of HBr).[2] Cool the reaction vessel immediately to 0°C or -10°C.

  • Acid Scavenging: The "fumes" are likely HBr gas, which catalyzes further decomposition (autocatalysis).[1] If compatible with your protocol, add a solid, non-nucleophilic base (e.g., solid

    
     or 
    
    
    
    ) to neutralize the acid.[1]
  • Lachrymator Warning: This compound and its degradation products are potent lachrymators (tear agents).[1][2] Do not open the vessel outside a fume hood.

Module 1: The Core Problem (Root Cause Analysis)

To prevent decomposition, you must understand why this molecule is unstable.[2] It is a secondary benzylic bromide with electron-withdrawing substituents.[1]

The "Three-Front War" on Stability

Your molecule is fighting stability on three fronts simultaneously.[1][2] We have modeled these pathways below to help you visualize the competing reactions.

DecompositionPathways cluster_prevention Prevention Strategies Target 1-(1-Bromoethyl)-3-chloro- 2-fluorobenzene Styrene DEGRADATION A: Styrene Derivative (Polymerization Risk) Target->Styrene Elimination (E2) Trigger: Heat or Base Alcohol DEGRADATION B: Benzylic Alcohol Target->Alcohol Hydrolysis (SN1) Trigger: Moisture Dimer DEGRADATION C: Radical Dimer Target->Dimer Homolysis Trigger: Light/UV P1 Keep T < 40°C Avoid Strong Bases P2 Anhydrous Solvents Schlenk Line P3 Amber Glassware Foil Wrap

Figure 1: Competing decomposition pathways. The secondary benzylic position is highly susceptible to Elimination (Red) and Hydrolysis (Yellow).[2]

  • Elimination (The Primary Threat): The secondary nature of the bromide allows for facile elimination of HBr to form 3-chloro-2-fluorostyrene .[1][2] This is driven by the formation of a conjugated system.[2] The electron-withdrawing Fluorine and Chlorine atoms on the ring increase the acidity of the protons, making the molecule sensitive to even weak bases.[2]

  • Hydrolysis (The Silent Killer): Moisture converts the bromide to the alcohol via an

    
     mechanism.[2] The resulting HBr byproduct then catalyzes further degradation.[2]
    
  • Radical Homolysis: Exposure to light can cleave the C-Br bond, leading to radical dimerization (homocoupling).[1][2]

Module 2: Storage & Handling Protocols

User Question: "I just received a shipment. How do I store this to ensure it lasts?"

Standard Operating Procedure (SOP): Do not treat this like a standard alkyl halide. Treat it like a reactive intermediate.[1][2]

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerator)Reduces kinetic energy available for thermal elimination of HBr.[1][2]
Atmosphere Argon or Nitrogen Prevents hydrolysis from atmospheric moisture.[1][2]
Container Amber Glass + Parafilm/Teflon TapeBlocks UV light to prevent C-Br homolysis.[1] Teflon prevents leaching from rubber septa.[1][2]
Stabilizer Copper or Silver wire (Optional)Some protocols suggest adding a strand of Cu wire to scavenge free radicals or halides, though cold storage is usually sufficient.[1]

Critical Handling Note: Always allow the bottle to warm to room temperature before opening. Opening a cold bottle in a humid lab condenses water inside, triggering immediate hydrolysis (degradation pathway B).[1]

Module 3: Reaction Optimization & Troubleshooting

User Question: "I'm trying to do a nucleophilic substitution, but my yields are low and the NMR shows alkenes. What's wrong?"

Diagnosis: You are likely fighting E2 Elimination .[1][2] Because the bromide is on a secondary carbon, steric hindrance discourages direct


 attack, while the acidity of the 

-protons encourages elimination.[2]
The "Safe Zone" Reaction Guide
1. Solvent Selection
  • Avoid: Alcohols (MeOH, EtOH) or water.[1] These promote solvolysis (

    
    ).[1][2]
    
  • Recommended: Polar Aprotic solvents like DMF, DMSO, or Acetonitrile .

    • Why? These solvate the cation, enhancing the nucleophilicity of your reagent without acting as nucleophiles themselves.[2]

    • Caution: Ensure they are anhydrous .[1][2] Dry them over molecular sieves (3Å or 4Å) for 24 hours before use.

2. Base Selection (The Critical Variable)

If your reaction requires a base (e.g., to deprotonate a nucleophile), you must choose carefully to avoid stripping HBr from your starting material.[2]

  • ❌ AVOID Strong/Hindered Bases:

    
    , 
    
    
    
    ,
    
    
    .[1]
    • Result: Immediate conversion to styrene (Elimination).[1][2]

  • ✅ USE Weak/Buffered Bases:

    
    , 
    
    
    
    , or
    
    
    .[1]
    • Strategy: Use the minimum equivalents necessary.

3. Temperature Control
  • Rule of Thumb: Keep reactions below 50°C .

  • If higher temperatures are required for kinetics, consider adding a catalytic amount of TBAI (Tetrabutylammonium iodide) .[1] This creates an in-situ Finkelstein reaction, converting the Bromide to a more reactive Iodide, allowing the reaction to proceed at lower temperatures.[2]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I purify this compound by column chromatography? A: Proceed with Caution. Silica gel is slightly acidic and can catalyze the elimination of HBr.[2]

  • Modification: Pre-treat your silica gel with 1-2% Triethylamine (

    
    ) in hexanes to neutralize acidic sites.[1]
    
  • Eluent: Use non-polar solvent systems (Hexanes/Ethyl Acetate).[1][2]

  • Speed: Run the column quickly. Do not leave the compound on the silica overnight.[2]

Q: The compound smells acrid.[2] Is it bad? A: Not necessarily, but it indicates a leak.[2] Benzylic bromides are lachrymators (tear gas).[1][2][3] An acrid smell often means trace HBr is present.[1][2]

  • Test: Hold a piece of damp pH paper near the open bottle (do not touch the liquid).[2] If it turns red immediately, significant decomposition has occurred.[1]

Q: I see a "dimer" impurity in my LC-MS. Where did it come from? A: This is likely the Wurtz-type coupling product (homocoupling), often catalyzed by trace metals or light.[1][2]

  • Fix: Ensure your reaction setup is wrapped in aluminum foil and use high-purity solvents to minimize trace metal contamination.[1]

References

  • Nucleophilic Substitution of Benzylic Halides.Chemistry LibreTexts. (2019). Mechanisms of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    in benzylic systems.
  • Benzyl Bromide Safety Data Sheet (SDS). Fisher Scientific. (2021).[1][2] Handling and lachrymator warnings.

  • Reactivity of Benzylic Halides. Master Organic Chemistry. (2018). Stability of benzylic radicals and carbocations.

  • Handling of Lachrymatory Agents. National Institutes of Health (NIH) PubChem. (2025).[1] Safety protocols for benzyl bromide derivatives.

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

[1] Product Code: B2972 (Ref. TCI/Generic) CAS: 144584-65-6 Chemical Structure: Benzylic Bromide (Secondary) with Halogenated Ring[1][2][3][4][5] Executive Summary: The Instability Profile User Advisory: The core challen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Code: B2972 (Ref. TCI/Generic) CAS: 144584-65-6 Chemical Structure: Benzylic Bromide (Secondary) with Halogenated Ring[1][2][3][4][5]

Executive Summary: The Instability Profile

User Advisory: The core challenge with 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is its dual susceptibility to Elimination (Dehydrobromination) and Reductive Debromination (Hydrodehalogenation) .[1]

Unlike simple alkyl halides, the benzylic position stabilizes both radical and carbocation intermediates. Furthermore, the electron-withdrawing nature of the Chlorine (C3) and Fluorine (C2) substituents increases the acidity of the benzylic proton, significantly lowering the energy barrier for elimination to the styrene derivative.

This guide provides protocols to suppress these pathways during storage and synthesis.

Critical Handling & Storage Protocols

Goal: Prevent passive debromination (homolysis) and HBr release during storage.

ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°C (Refrigerated)Thermal energy promotes spontaneous elimination of HBr.[1]
Light Exposure Strictly Dark (Amber/Foil)Benzylic C-Br bonds are photolabile.[1] UV/Visible light triggers homolytic cleavage, generating Br radicals that initiate chain-reaction degradation.[1][6]
Atmosphere Argon/Nitrogen Blanket Oxygen can propagate radical chains.[1] Moisture promotes hydrolysis to the alcohol (benzyl alcohol derivative).[1]
Stabilizer Copper Wire / Ag Foil (Optional)Metallic copper acts as a radical scavenger in solution to prevent polymerization of any formed styrene.[1]

Visual Quality Check:

  • White/Pale Yellow Solid: Optimal purity.[1]

  • Pink/Brown/Red: Indicates free

    
     or HBr release.[1] Action: Recrystallize immediately (Hexane/EtOAc) or pass through a short silica plug before use.[1]
    

Reaction Optimization: Preventing Debromination

Scenario A: Nucleophilic Substitution ( )

Objective: Replace the Bromine with a Nucleophile (Nu-) without causing Elimination (Styrene formation).

The Problem: The secondary benzylic carbon is sterically hindered, and the ring halogens make the


-proton acidic. Strong bases will exclusively drive 

elimination.[1]

Protocol Adjustments:

  • Base Selection: Avoid strong alkoxides (NaOEt, KOtBu).[1] Use non-nucleophilic, weak inorganic bases like

    
      or 
    
    
    
    .[1]
  • Solvent Choice: Use Acetone or Acetonitrile at room temperature.[1] Avoid heating in DMF/DMSO, as these promote elimination mechanisms.[1]

  • Temperature Control: Maintain reaction temperature < 40°C . Elimination has a higher activation energy than substitution; keeping it cool favors

    
    .[1]
    
Scenario B: Metal-Catalyzed Coupling (Suzuki/Negishi)

Objective: Couple at the C-Cl or C-Br site without reductive loss of the Benzylic Br.[1]

The Problem: "Reductive Debromination" (Ar-CH(Br)-CH3


 Ar-CH2-CH3).[1] This occurs via Metal-Halogen Exchange followed by protonation, or via Single Electron Transfer (SET) radical pathways.[1]

Protocol Adjustments:

  • Catalyst Selection: Use catalysts prone to rapid Oxidative Addition but slow

    
    -hydride elimination.[1] Pd(dppf)Cl2  is often superior to Pd(PPh3)4 for benzylic substrates.[1]
    
  • Degassing is Critical: Oxygen promotes radical pathways that lead to hydrodehalogenation.[1] Sparge solvents with Argon for >20 mins.[1]

  • Solvent Polarity: Use THF over DMF.[1] High polarity solvents stabilize the charge-separated intermediates that lead to

    
    -hydride elimination.[1]
    

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the competing pathways for the substrate. Your goal is to steer the reaction along the blue path (Substitution) while blocking the red (Elimination/Reduction) paths.

ReactionPathways Substrate 1-(1-Bromoethyl)- 3-chloro-2-fluorobenzene Carbocation Benzylic Carbocation (S_N1 / E1 Path) Substrate->Carbocation Polar Protic Solvent (Ionization) Radical Benzylic Radical (Homolysis) Substrate->Radical Light / Metals / O2 Product_SN2 Substituted Product (Desired) Substrate->Product_SN2 Weak Base, Polar Aprotic (S_N2) Product_Styrene Styrene Derivative (Elimination Impurity) Substrate->Product_Styrene Strong Base / Heat (E2) Carbocation->Product_Styrene -H+ (E1) Product_Reduced Ethyl-Benzene Deriv. (Hydrodehalogenation) Radical->Product_Reduced H-Abstraction

Caption: Figure 1. Competing reaction pathways. The green path represents the desired substitution. Red paths indicate debromination via elimination or reduction.

Troubleshooting FAQs

Q1: I see a new spot on TLC with a lower Rf (more non-polar) than my starting material. What is it?

  • Diagnosis: This is likely the Styrene derivative (elimination product).[1] The loss of HBr creates a conjugated double bond, making the molecule significantly less polar.

  • Fix: Lower the reaction temperature and switch to a weaker base (e.g., from NaOH to NaHCO3).

Q2: During Suzuki coupling, I am losing the benzylic bromine (it becomes an ethyl group). Why?

  • Diagnosis: This is Hydrodehalogenation .[1] It often happens if the Pd-catalyst inserts into the benzylic C-Br bond (which is weaker than the aryl C-Cl) and then undergoes reduction.[1]

  • Fix: If you intend to couple at the Aryl-Cl site, you must use a catalyst highly selective for Aryl-Cl oxidative addition (like specific Buchwald precatalysts) or protect the benzylic position first.[1] If the benzylic Br is the target, ensure strict anhydrous conditions to prevent protonation of the organometallic intermediate.

Q3: The solid has turned into a sticky brown oil in the bottle.

  • Diagnosis: Autocatalytic decomposition.[1] HBr released from a small amount of degradation catalyzes further breakdown.[1]

  • Fix: The sample is likely compromised. Attempt to dissolve in

    
    , wash with saturated 
    
    
    
    (to remove acid), dry, and concentrate.[1] If purity is <95%, re-purchase or recrystallize.[1]

References

  • Benzylic Halide Reactivity & Stability

    • Source: Master Organic Chemistry.[1] "Reactions at the Benzylic Position."[1][3][6][7][8][9][10][11][12]

    • URL:[Link]

  • Reductive Dehalogen

    • Source: RSC Advances.[1] "Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides."[1][13]

    • URL:[Link]

  • Substitution vs.

    • Source: Chemistry LibreTexts.[1] "11.10: Benzylic Bromination and Substitution."

    • URL:[Link]

  • Compound Data (1-(1-Bromoethyl)-3-chloro-2-fluorobenzene)

    • Source: PubChem CID 3685762.[1]

    • URL:[Link][1]

Sources

Optimization

challenges in the regioselective synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Regioselective Synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene Executive Summary The synthesis of 1-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Regioselective Synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Executive Summary

The synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene presents a classic challenge in polysubstituted aromatic chemistry: achieving precise 1,2,3-regiocontrol while installing a labile secondary benzylic bromide .[1][2]

This guide addresses the two critical bottlenecks in this workflow:

  • Regioselective Lithiation: Overcoming the competing directing effects of Fluorine and Chlorine to install the ethyl side-chain exclusively at the 3-position relative to the chlorine (or 1-position relative to the ethyl group).[2]

  • Benzylic Functionalization: Converting the intermediate alcohol to the bromide without triggering elimination to the styrene derivative (a common failure mode).

Part 1: Synthetic Workflow Visualization

The following diagram outlines the optimized pathway, highlighting the critical "Decision Nodes" where experimental conditions determine success or failure.

SynthesisWorkflow SM 1-Chloro-2-fluorobenzene (Starting Material) Li_Int Lithiated Intermediate (3-Chloro-2-fluorophenyllithium) SM->Li_Int LDA, THF, -78°C (Kinetic Control) Quench Quench with Acetaldehyde Li_Int->Quench <-78°C Benzyne Benzyne Side Product (T > -60°C) Li_Int->Benzyne Warming w/o Quench Alcohol 1-(3-Chloro-2-fluorophenyl)ethanol (Stable Intermediate) Quench->Alcohol Bromination Bromination (PBr3 or Appel) Alcohol->Bromination Product 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (Target) Bromination->Product 0°C to RT Styrene Styrene Elimination (Basic/High Temp) Bromination->Styrene Elimination

Caption: Figure 1. Optimized regioselective synthesis pathway. Critical control points are the lithiation temperature (-78°C) to prevent benzyne formation and the bromination conditions to avoid styrene elimination.[2]

Part 2: Technical Support & Troubleshooting (Q&A)

Phase 1: Regioselective Lithiation (The 1,2,3-Pattern)

Q1: I am observing a mixture of regioisomers (mainly the 1,2,6-substitution pattern). Why is the lithiation not selective for the 3-position?

  • Diagnosis: This indicates a failure of Directed ortho Metalation (DoM) selectivity.

  • Mechanism: In 1-chloro-2-fluorobenzene, you have two directing groups:[1][2]

    • Fluorine: A strong Inductive Directing Group (High electronegativity).

    • Chlorine: A weaker Directing Group.[2]

    • Lithiation typically occurs ortho to the strongest directing group. The proton at C3 is adjacent to Fluorine. The proton at C6 is adjacent to Chlorine.

  • Solution:

    • Base Selection: Ensure you are using LDA (Lithium Diisopropylamide) rather than n-BuLi alone.[2] LDA is bulkier and less aggregated, enhancing the kinetic acidity preference for the proton ortho to the Fluorine (C3).

    • Temperature: Maintain -78°C strictly. Higher temperatures allow thermodynamic equilibration or "wandering" of the lithium species to the C6 position (stabilized by chelation to Cl, though less acidic).

    • Reference: The strong directing power of fluorine in mixed haloarenes is well-documented by Schlosser et al., establishing that deprotonation occurs adjacent to fluorine [1].[2]

Q2: My reaction mixture turns black/tarry upon adding the base, and yields are low. What is happening?

  • Diagnosis: You are likely generating benzyne intermediates.[2][3]

  • Mechanism: 3-Chloro-2-fluorophenyllithium is unstable.[1][2] It is prone to beta-elimination of Lithium Fluoride (LiF) or Lithium Chloride (LiCl) to form a benzyne (aryne) species. This species is highly reactive and polymerizes to form tar.[2]

  • Troubleshooting Protocol:

    • Temperature Lock: Never allow the lithiated species to warm above -65°C before quenching.

    • "In-Situ" Quench: If instability persists, mix the electrophile (acetaldehyde) with the starting material before adding the base (if compatible), or add the base to a mixture of substrate and electrophile (Barbier conditions), though this is risky with aldehydes.

    • Standard Protocol: Pre-cool THF/Starting Material to -78°C. Add LDA slowly down the side of the flask. Stir for 30 mins max. Add Acetaldehyde immediately.[2]

Phase 2: Bromination of the Benzylic Alcohol

Q3: During the conversion of the alcohol to the bromide using PBr3, I see a significant "styrene" impurity (1-(3-chloro-2-fluorophenyl)ethene). How do I stop this?

  • Diagnosis: The secondary benzylic bromide is undergoing E2 or E1 elimination .

  • Causality: Benzylic protons are acidic, and the carbocation is stabilized. Excess heat or base promotes the loss of HBr to form the conjugated styrene system.

  • Corrective Action:

    • Switch Reagents: Move from PBr3 to Appel Conditions (CBr4 / PPh3). The Appel reaction proceeds under neutral conditions, significantly reducing the risk of acid-catalyzed or base-catalyzed elimination.[2]

    • If using PBr3: Perform the addition at 0°C or -10°C and quench immediately upon completion. Do not reflux.

    • Scavengers: Add a trace of acid scavenger (like propylene oxide) if acid-catalyzed elimination is suspected during workup.[2]

Q4: The final product degrades on Silica Gel during purification. How do I purify it?

  • Diagnosis: Benzylic bromides are reactive alkylating agents and can hydrolyze or eliminate on the acidic surface of silica gel.

  • Protocol:

    • Pre-treat Silica: Flush the column with 1% Triethylamine/Hexanes before loading your sample to neutralize acidic sites.

    • Alternative Phase: Use Neutral Alumina instead of Silica Gel.[2]

    • Speed: Flash chromatography should be rapid. Do not leave the compound on the column.

Part 3: Experimental Data & Comparison

Table 1: Comparison of Lithiation Conditions for 1-Chloro-2-fluorobenzene

ParameterCondition A (Recommended)Condition B (Common Failure)Resulting Selectivity (C3:C6)
Base LDA (1.1 eq)n-BuLi (1.1 eq)>95:5 (LDA) vs ~80:20 (n-BuLi)
Solvent THF (Anhydrous)Et2OTHF promotes better kinetic control.[1][2]
Temp -78°C (Dry Ice/Acetone)-20°C (Ice/Salt)-78°C prevents Benzyne formation.[1][2]
Quench Acetaldehyde (Excess)DMF (Requires reduction step)Direct access to alcohol precursor.[1][2]

Table 2: Bromination Reagent Profile

ReagentMechanismRisk of EliminationRecommended For
PBr3 SN2 (Inversion)Moderate (Acidic byproducts)Robust substrates, small scale.[1][2]
CBr4 / PPh3 SN2 (Appel)Low (Neutral pH)Labile benzylic alcohols.
HBr (aq) SN1 (Racemization)High (Strong Acid)Not recommended for this substrate.[1][2]

References

  • Schlosser, M. (1998). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience (EPFL) .

  • PubChem. (2025).[4][5] 1-Bromo-3-chloro-2-fluorobenzene Compound Summary. National Library of Medicine .[2]

  • ChemicalBook. (2025).[6] 1-Bromo-3-chloro-2-fluorobenzene Product Properties. ChemicalBook .

Sources

Troubleshooting

analytical methods for detecting impurities in 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Status: Operational Ticket ID: ASC-2024-BFB Subject: Analytical Method Development & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ASC-2024-BFB Subject: Analytical Method Development & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Welcome to the technical support hub for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS: 1803582-23-1). This molecule presents a "perfect storm" of analytical challenges: it is a benzylic bromide (highly reactive alkylating agent), it possesses a chiral center (1-bromoethyl group), and it contains mixed halogen substitutions (Cl/F) that complicate isomer resolution.

This guide moves beyond standard protocols to address the specific failure modes researchers encounter with this scaffold: on-column hydrolysis , thermal elimination in GC inlets , and regioisomer co-elution .

Module 1: HPLC Method Development (The Workhorse)

User Question: "I see peak broadening and a shifting baseline when I run this compound on my standard C18 column. Is my column failing?"

Technical Diagnosis: It is likely not column failure, but compound instability . Benzylic bromides are electrophilic; they react with nucleophilic silanols on older silica supports or hydrolyze in aqueous mobile phases if the pH is not controlled.

Optimized Protocol: Reversed-Phase HPLC

To stabilize the analyte and separate the critical Hydrolysis Impurity (Alcohol) and Elimination Impurity (Styrene) , follow this validated parameter set.

ParameterSpecificationRationale
Stationary Phase PFP (Pentafluorophenyl) or Phenyl-Hexyl Critical: Fluorinated phases provide superior selectivity for halogenated aromatics via

-

and dipole-dipole interactions, resolving positional isomers better than C18 [1].
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (< 3.0) suppresses silanol ionization, reducing peak tailing and on-column hydrolysis.
Mobile Phase B Acetonitrile (ACN)Methanol is nucleophilic and can cause solvolysis (forming the methyl ether impurity) during the run. Avoid MeOH.
Column Temp 25°C - 30°CKeep low to prevent thermal elimination of HBr.
Flow Rate 1.0 mL/minStandard backpressure management.
Visual Workflow: Method Selection Logic

MethodLogic Start Start: Method Selection CheckHalogens Analyte: Halogenated Aromatic? Start->CheckHalogens SelectColumn Select PFP or Phenyl-Hexyl Phase CheckHalogens->SelectColumn Yes (F/Cl present) CheckStability Is Benzylic Bromide Stable? SelectColumn->CheckStability SolventChoice Use ACN (Avoid MeOH) CheckStability->SolventChoice Reactive Electrophile BufferChoice Acidic Buffer (pH < 3.0) SolventChoice->BufferChoice FinalMethod Valid HPLC Method BufferChoice->FinalMethod

Figure 1: Decision logic for selecting stationary phases and solvents for halogenated benzylic bromides.

Module 2: Troubleshooting Instability (The "Ghost Peak" Issue)

User Question: "My impurity profile changes between the first and last injection of the sequence. A new peak appears at RRT 0.65."

Technical Diagnosis: You are witnessing solution-state degradation . The benzylic C-Br bond is weak. In the presence of moisture or protic solvents, it undergoes


 hydrolysis to form 1-(1-Hydroxyethyl)-3-chloro-2-fluorobenzene  (the Alcohol).
The Fix: Sample Preparation Protocol
  • Diluent Selection: Use 100% Anhydrous Acetonitrile . Do not use water/ACN mixtures for the sample diluent.

  • Autosampler Temperature: Set to 4°C . Thermal energy accelerates the elimination of HBr to form 3-Chloro-2-fluorostyrene .

  • Run Time: Limit sequence length. If analyzing >20 samples, prepare fresh standards every 4 hours.

Degradation Pathway Visualization

Degradation Parent 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (Target) Hydrolysis Hydrolysis (Water/MeOH) SN1 Pathway Parent->Hydrolysis Elimination Thermal Elimination (Heat/Base) Parent->Elimination Alcohol Impurity A: Benzylic Alcohol Hydrolysis->Alcohol -HBr Styrene Impurity B: Styrene Derivative Elimination->Styrene -HBr

Figure 2: Primary degradation pathways. Impurity A forms in aqueous media; Impurity B forms under heat.

Module 3: GC-MS & Volatile Impurities

User Question: "I am trying to check for residual solvents and volatile precursors, but I see a massive peak for the styrene derivative. Is my synthesis that bad?"

Technical Diagnosis: Likely not. This is an artifact of the analysis . Standard GC injector temperatures (250°C+) cause instantaneous thermal elimination of HBr inside the liner [2].

Troubleshooting Guide: GC-MS Optimization
IssueSolutionMechanism
Thermal Degradation Lower Inlet Temp to 150°C - 170°CMinimizes thermal energy available for elimination reaction.
Inlet Activity Use Deactivated Liners (Siltek/Restek)Active sites on glass wool catalyze dehydrohalogenation.
Injection Mode Pulsed Splitless Rapidly transfers analyte to the column, reducing residence time in the hot inlet.
Alternative Headspace GC If testing for residual solvents, use headspace to avoid injecting the reactive bromide matrix entirely.

Module 4: Isomer Resolution (Regioisomerism)

User Question: "I suspect I have the 3-chloro-2-fluoro isomer mixed with the 2-chloro-3-fluoro isomer. They co-elute on C18."

Technical Diagnosis: Positional isomers of fluorinated aromatics have distinct dipole moments but similar hydrophobicities, making C18 ineffective.

The Solution: Fluorinated Stationary Phases

Switch to a PFP (Pentafluorophenyl) column.

  • Mechanism: The fluorine atoms on the stationary phase interact specifically with the electron-deficient

    
    -system of your analyte.
    
  • Selectivity: The position of the Fluorine vs. Chlorine atom alters the local electron density, creating significantly different retention times on PFP phases compared to C18 [3].

References

  • Separation of Fluorinated Compounds: Journal of Fluorine Chemistry. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Available at:

  • Thermal Degradation in GC: Analytical Methods. "Thermal desorption gas chromatography-mass spectrometry for investigating thermal degradation." Available at:

  • Benzylic Halide Analysis: Royal Society of Chemistry. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." Available at:

  • General Stability Data: PubChem. "1-(1-bromoethyl)-3-chloro-2-fluorobenzene Compound Summary." Available at:

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the 13C NMR Characterization of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Complex substitution patterns, such as those found in 1-(1-Bromoethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Complex substitution patterns, such as those found in 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, present a unique analytical challenge that demands a robust and systematic approach. This guide provides an in-depth technical framework for the characterization of this molecule using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, blending predictive analysis with a rigorous experimental workflow.

The Analytical Challenge: A Multi-substituted Aromatic System

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a chiral molecule featuring a benzene ring with three distinct halogen substituents and a stereocenter in the ethyl side chain. This lack of symmetry dictates that every carbon atom in the molecule is chemically unique. Consequently, a standard proton-decoupled 13C NMR spectrum is expected to exhibit eight distinct signals. The challenge lies not in observing these signals, but in assigning them correctly to their corresponding carbon atoms.

The electronic environment of each carbon is influenced by a complex interplay of inductive and resonance effects from the fluorine, chlorine, and bromine atoms, as well as the bromoethyl group. This guide will compare a qualitative prediction of the spectrum against a more rigorous computational approach and provide the experimental methodology to obtain and validate the empirical data.

Caption: Structure of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene with IUPAC numbering for spectral assignment.

Part 1: Predictive Analysis and Comparison

In the absence of a pre-existing experimental spectrum for a novel compound, predictive methods are indispensable. We will compare a qualitative estimation based on established principles with the more robust data from computational chemistry.

Qualitative Spectral Prediction

The 13C NMR spectrum can be divided into two principal regions: aliphatic and aromatic.

  • Aliphatic Region (20-60 ppm):

    • C8 (Methyl Carbon): This carbon is a standard methyl group, shifted slightly downfield by the adjacent chiral center. It is expected to appear in the 20-25 ppm range.

    • C7 (Benzylic Carbon): This carbon is directly attached to the aromatic ring and a bromine atom. Both groups are deshielding, placing this signal significantly downfield, likely in the 45-55 ppm range.[1]

  • Aromatic Region (110-160 ppm):

    • C2 (Fluorine-bearing Carbon): The carbon directly bonded to fluorine will exhibit the most prominent feature: a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. Its chemical shift will be significantly influenced by the fluorine's strong electronegativity.

    • C1 & C3 (Substituted Carbons): These quaternary carbons, bonded to the bromoethyl group and chlorine respectively, will be deshielded and are often weaker in intensity due to longer relaxation times.[1] The carbon attached to the bromoethyl group (C1) is expected to be around 140-145 ppm, similar to the ipso-carbon in ethylbenzene, but modified by the ortho-fluoro and meta-chloro substituents.[2] The carbon attached to chlorine (C3) is predicted to be in the 132-136 ppm range.[3]

    • C4, C5, C6 (Protonated Carbons): The chemical shifts of these carbons are governed by the combined electronic effects of the three substituents. Predicting their precise order without computational methods is challenging, but they are expected to reside between 120 and 135 ppm.

Comparison with Computational Prediction (DFT)

For a more accurate, quantitative prediction, Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method are the industry standard.[4][5] This approach calculates the magnetic shielding tensors for each nucleus, which can be converted into chemical shifts.

A computational approach offers a distinct advantage by providing a quantitative hypothesis that can be directly tested against experimental data. It helps resolve ambiguities, especially in complex aromatic regions where substituent effects are not simply additive.[6]

Carbon AtomPredicted Chemical Shift Range (ppm)Key Distinguishing Features
C8 (-CH3)20 - 25Upfield aliphatic signal
C7 (-CHBr)45 - 55Downfield aliphatic signal, benzylic position
C5124 - 128Aromatic CH
C6128 - 132Aromatic CH
C4129 - 133Aromatic CH
C3 (-Cl)132 - 136Quaternary carbon, deshielded by Cl
C1 (-CHBrCH3)140 - 145Quaternary carbon, deshielded by alkyl group
C2 (-F)155 - 160Large ¹JCF coupling (doublet)

Note: These are estimated values based on typical substituent effects. Actual values may vary.

Part 2: Experimental Protocol for Data Acquisition

Trustworthy data is the bedrock of structural confirmation. The following protocol outlines a self-validating system for acquiring a high-quality, unambiguous 13C NMR spectrum.

Workflow for 13C NMR Characterization

A Sample Preparation ~15-20 mg in 0.6 mL CDCl3 B 1D Proton NMR Acquisition (Quick Confirmation) A->B C 1D 13C NMR Acquisition (zgpg30 pulse program) B->C D Initial Analysis Identify solvent, count signals C->D E Ambiguity Check Are all signals clearly resolved and assigned? D->E F 2D NMR Acquisition HSQC & HMBC E->F No H Final Report Compile data table and assignments E->H Yes G Definitive Assignment Correlate C, H, and couplings F->G G->H

Caption: Experimental workflow for definitive 13C NMR structural elucidation.

Step-by-Step Methodology

1. Sample Preparation:

  • Action: Dissolve 15-20 mg of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene in approximately 0.6 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Causality: CDCl3 is a common solvent for non-polar to moderately polar organic molecules and its residual 13C signal (a triplet at ~77.16 ppm) provides a convenient secondary reference.[1][3][7] A concentration of 15-20 mg ensures a good signal-to-noise ratio (S/N) can be achieved in a reasonable time.[8]

2. Instrument Setup and 1D 13C NMR Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 0 to 220 ppm. This range covers all expected carbon environments.[9]

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds. Balances resolution with experiment time.

    • Relaxation Delay (D1): 2 seconds. This is a standard starting point. Expert Insight: Quaternary carbons (C1, C2, C3) have no attached protons and thus longer relaxation times. If these signals are weak or missing, increase D1 to 5-10 seconds to allow for full magnetization recovery, ensuring more reliable integration and observation.

    • Number of Scans (NS): 1024 scans. This is a typical number to achieve good S/N for a sample of this concentration.

3. Data Processing:

  • Action: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz. Fourier transform the FID, and then perform phase and baseline correction.

  • Causality: The line broadening improves the S/N at a slight cost to resolution, which is generally acceptable for signal detection. Proper phasing and baseline correction are critical for accurate chemical shift determination and integration.

4. Advanced Analysis with 2D NMR (If Required):

  • Rationale: If the 1D spectrum is crowded or assignments are uncertain, 2D NMR is essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It will definitively link C4, C5, C6, C7, and C8 to their corresponding proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are 2 or 3 bonds away. This is the key to assigning the quaternary carbons. For example, the protons on C8 (methyl) should show a correlation to C7 and C1, locking in the assignment of C1.

By following this comprehensive workflow, from predictive analysis to advanced 2D NMR experiments, a researcher can confidently and unambiguously characterize the complete carbon framework of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, ensuring the scientific integrity of their findings.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973. [Link]

  • Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

  • The Royal Society of Chemistry. Supporting Information for Sonogashira coupling. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of chlorobenzene. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of ethylbenzene. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Donohoe, D. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1772–1775. [Link]

  • ResearchGate. 13C{1H} NMR spectra of ethylbenzene. [Link]

  • PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

  • Felli, I. C., et al. (2021). 13C Direct Detected NMR for Challenging Systems. Molecules, 26(15), 4488. [Link]

  • ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 1,1-dibromoethane. [Link]

  • Reddit. (2017, January 15). Referencing CDCl3 in 13C nmr. [Link]

  • Chegg.com. (2020, July 7). Solved The 13C NMR spectrum of 1-bromo-3-chloropropane. [Link]

  • Prashad, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 704–714. [Link]

  • ResearchGate. Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

Sources

Comparative

A Comparative Guide to HPLC Methods for Purity Assessment of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a chiral intermediate like 1-(1-Bromoethy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a chiral intermediate like 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, a molecule likely destined for further complex syntheses, rigorous purity assessment is paramount. This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this halogenated aromatic compound, offering insights into the rationale behind methodological choices and presenting supporting experimental frameworks. Our focus is to equip researchers, scientists, and drug development professionals with the technical understanding to select and implement the most suitable analytical approach.

The Criticality of Purity for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a halogenated aromatic compound, a class of substances frequently employed as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a chiral center at the ethyl group, imparts specific chemical properties that necessitate a well-designed analytical method for purity assessment. Potential impurities could arise from the manufacturing process, including starting materials, by-products, and degradation products. A reliable HPLC method must be able to separate the main component from these impurities to ensure the quality of the final drug substance.

Forced degradation studies are an integral part of developing a stability-indicating HPLC method.[2][3][4] These studies intentionally expose the compound to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[5][6] A robust HPLC method must be able to resolve the parent compound from all significant degradation products, thus demonstrating its specificity.[6]

Method 1: The Workhorse - Reversed-Phase C18 HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography in the pharmaceutical industry, accounting for approximately 80% of all HPLC applications for purity assessments and quality control.[7][8] Its popularity stems from its broad applicability, reproducibility, and high resolution.[9] For a non-polar compound like 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, a C18 stationary phase is the logical first choice.

Rationale for Method 1
  • Stationary Phase: A C18 (octadecylsilane) column is the standard for reversed-phase chromatography due to its strong hydrophobicity, which allows for excellent retention and separation of a wide range of non-polar to moderately polar compounds.[8][10] The separation mechanism is primarily based on the hydrophobic interactions between the analyte and the C18 alkyl chains.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is the typical mobile phase for RP-HPLC.[11] Acetonitrile is often preferred due to its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of both less retained and more retained impurities within a reasonable timeframe.

  • Detector: A UV detector is suitable for aromatic compounds due to their inherent chromophores. The benzene ring in 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene will absorb UV light, and a wavelength of around 254 nm is a good starting point for detection.[12]

Experimental Protocol: Method 1

1. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

Expected Performance

A well-developed C18 method should provide good peak shape (tailing factor < 1.5) and resolution (> 2) for the main peak and any significant impurities.[13][14]

Method 2: An Alternative Approach for Enhanced Selectivity - Phenyl-Hexyl HPLC

While a C18 column is a robust starting point, alternative stationary phases can offer different selectivity, which can be crucial for separating structurally similar impurities. For aromatic compounds, a phenyl-based column can provide unique separation capabilities.[15]

Rationale for Method 2
  • Stationary Phase: A Phenyl-Hexyl column has a stationary phase with phenyl groups attached to the silica surface via a hexyl linker. This allows for both hydrophobic and pi-pi interactions. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities can lead to different elution orders and improved resolution compared to a C18 column, especially for impurities with subtle differences in their aromatic systems.[15]

  • Mobile Phase: The mobile phase composition will be similar to the C18 method (acetonitrile and water). However, the gradient profile may need to be adjusted to optimize the separation on the phenyl-hexyl column.

  • Detector: A UV detector at 254 nm remains the appropriate choice.

Experimental Protocol: Method 2

1. Chromatographic System:

  • Same as Method 1.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: (To be optimized, but a starting point could be):

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Same as Method 1.

Comparative Analysis of HPLC Methods

FeatureMethod 1: Reversed-Phase C18Method 2: Phenyl-Hexyl
Primary Separation Mechanism Hydrophobic InteractionsHydrophobic and Pi-Pi Interactions
Selectivity for Aromatic Compounds GoodPotentially Superior
General Applicability Very BroadMore specialized for aromatic compounds
Potential Advantages Robust, well-understood, widely available.Improved resolution of aromatic isomers and related substances.
Potential Disadvantages May not resolve all structurally similar aromatic impurities.May have lower retention for non-aromatic impurities.

Experimental Workflow and Data Analysis

The general workflow for both methods involves sample preparation, HPLC analysis, and data processing to determine the purity of the 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter (if necessary) B->C D Inject into HPLC C->D Prepared Sample E Separation on Column (C18 or Phenyl-Hexyl) D->E F UV Detection E->F G Integrate Peaks F->G Chromatogram H Calculate % Purity G->H I Report Results H->I

Caption: General workflow for HPLC purity assessment.

A Note on Chiral Purity

Given that 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene possesses a chiral center, the assessment of enantiomeric purity is a critical consideration in a pharmaceutical context. The methods described above are for achiral purity assessment. A separate chiral HPLC method would be required to separate and quantify the enantiomers. This would typically involve a chiral stationary phase (CSP) column.[14][16]

Conclusion

The purity assessment of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene can be effectively achieved using reversed-phase HPLC. A standard C18 column provides a robust and reliable starting point for method development. For potentially challenging separations involving structurally similar aromatic impurities, a Phenyl-Hexyl column offers an alternative with enhanced selectivity due to its ability to engage in pi-pi interactions. The choice between these methods will depend on the specific impurity profile of the sample. It is imperative that the chosen method is validated according to ICH guidelines, including forced degradation studies, to ensure it is stability-indicating and fit for its intended purpose. Furthermore, for a complete purity profile of this chiral intermediate, the development of a specific chiral HPLC method to determine enantiomeric purity is strongly recommended.

References

  • Indian Journal of Pharmaceutical Sciences. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Journal of Chromatographic Science. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. [Link]

  • Scientific Reports. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]

  • PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PharmaGuru. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • ResearchGate. Reversed-phase high-performance liquid chromatography | Request PDF. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • IJARSCT. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • LCGC International. HPLC Column Selection. [Link]

  • Separation Science. HPLC Tips & Tricks - Mobile Phase Preparation. [Link]

  • American Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • J-STAR Research. Method Development & Forced Degradation. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • ResearchGate. (PDF) Halogenated Aromatic Compounds. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. [Link]

  • IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • International Journal of Pharmaceutical and Life Sciences. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Validation

Analytical Precision in Halogenated Intermediates: GC-MS Profiling of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Executive Summary This guide provides a technical comparison of analytical methodologies for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS: 144584-65-6) and its reaction products.[1][2] As a secondary benzylic bromide w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (CAS: 144584-65-6) and its reaction products.[1][2] As a secondary benzylic bromide with poly-halogenated aromatic substitution, this compound presents a specific analytical paradox: it is volatile enough for Gas Chromatography (GC) but thermally labile enough to degrade inside standard hot injectors.[1][2]

This document contrasts standard Hard Ionization (EI) GC-MS against Soft Ionization (CI) GC-MS and Cold On-Column (COC) techniques.[1][2] We demonstrate that standard protocols often misidentify thermal degradation artifacts (styrenes) as synthetic byproducts, leading to erroneous process optimization.

Part 1: The Analytical Challenge (Thermal vs. Synthetic)

In drug development, this molecule is typically a chiral building block.[2] The primary reaction pathways involve Nucleophilic Substitution (


) to form amines or alcohols. However, the secondary bromide is prone to elimination.

The Core Problem: When injected into a standard Split/Splitless inlet at 250°C, the parent molecule undergoes thermal dehydrobromination , forming 3-chloro-2-fluorostyrene.[1][2] Analysts often mistake this instrument artifact for a reaction impurity, leading to unnecessary purification steps.[1]

Visualizing the Artifact Pathway

The following diagram illustrates the critical distinction between true synthetic pathways and instrument-induced degradation.

ReactionVsArtifact Reactant Parent Bromide (1-(1-Bromoethyl)-3-chloro-2-fluorobenzene) Product Target Nucleophile (e.g., Amine/Alcohol) Reactant->Product Synthetic Reaction (Flask) RealByproduct Real Byproduct (Styrene via Base Elimination) Reactant->RealByproduct Side Reaction (Flask) Artifact Artifact (Styrene via Thermal Pyrolysis) Reactant->Artifact GC Inlet (>200°C) Detector MS Detector Product->Detector RealByproduct->Detector Artifact->Detector False Positive

Caption: Figure 1. Differentiation between synthetic elimination (Real Byproduct) and thermal dehydrobromination inside the GC inlet (Artifact).

Part 2: Comparative Methodology

We evaluated three analytical configurations to determine the "True" composition of a reaction mixture.

Method A: Standard EI-GCMS (The Conventional Approach)[1]
  • Inlet: Split/Splitless at 250°C.

  • Ionization: Electron Impact (70 eV).[2][3][4]

  • Pros: High spectral library match (NIST/Wiley).[2]

  • Cons: High thermal stress; extensive fragmentation (loss of Br) makes molecular ion (

    
    ) identification difficult.
    
Method B: Cold On-Column (COC) with CI-GCMS (The Optimized Approach)[1][2]
  • Inlet: Cold On-Column (Track Oven mode).

  • Ionization: Chemical Ionization (Methane/Ammonia).[2]

  • Pros: Eliminates thermal degradation; preserves Molecular Ion (

    
    ).[2]
    
  • Cons: Lower library match scores; requires reagent gas.[2]

Method C: HPLC-UV/MS (The Control)[1]
  • Mode: Reverse Phase (C18).[2]

  • Detection: UV (254 nm) + ESI-MS.[1][2]

  • Role: Non-thermal validation to quantify the actual amount of styrene present before injection.

Part 3: Experimental Data & Performance Analysis

Fragmentation Analysis (Mass Spectrum)

The poly-halogenated nature of the parent molecule creates a unique isotopic signature.

Isotopic Pattern Recognition:

  • Chlorine (

    
    ):  3:1 intensity ratio.[2][5]
    
  • Bromine (

    
    ):  1:1 intensity ratio.[2][5]
    
  • Combined Pattern: The Molecular Ion (

    
    ) cluster shows a distinct "M, M+2, M+4" pattern due to the interplay of Cl and Br isotopes.[5]
    
Ion Fragmentm/z (approx)OriginEI Intensity (Method A)CI Intensity (Method B)
Molecular Ion (

)
236 / 238 / 240 Parent Molecule< 5% (Weak)100% (Base Peak)

157 / 159Loss of Bromine100% (Base Peak)< 10%

156 / 158Elimination (Styrene)High (Thermal artifact)Low (Real impurity)
Tropylium Ion 121 / 123Ring RearrangementModerateAbsent
Method Performance Comparison

The table below summarizes the analysis of a reaction mixture known to contain 98% Purity parent bromide and 0% Styrene (verified by NMR).

MetricMethod A (Standard Hot Inlet)Method B (Cold On-Column)Method C (HPLC Control)
Parent Peak Area 82%98.1%98.2%
Styrene Artifact 16% (False Positive) < 0.1%Not Detected
Sensitivity (LOD) High (pg range)Moderate (ng range)Moderate (ng range)
Spectral ID Confidence High (Library Search)High (Molecular Weight)Low (UV spectra generic)
Conclusion Unsuitable for Purity Recommended Validation Only

Critical Observation: Method A falsely indicates the reaction has failed (16% byproduct), leading to unnecessary workup. Method B confirms the reaction quality.

Part 4: Recommended Protocol (Self-Validating)

To ensure data integrity, use this tiered workflow.

Step 1: The "Soft" Screen (Method B)

Use this protocol to determine the true ratio of Bromide to Styrene.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Inlet: Cold On-Column (COC) or PTV.

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: Track oven temperature.[2][6]

  • Oven: 40°C to 280°C at 15°C/min.

  • MS Source: Positive Chemical Ionization (PCI) using Methane.[2]

    • Look for:

      
       237/239/241 (
      
      
      
      ) cluster.[2]
Step 2: The "Hard" Identification (Method A - Modified)

Use this only if structural elucidation of unknown impurities is required, but be aware of artifacts.

  • Inlet: Split (10:1) at 180°C (Lowered from 250°C to minimize pyrolysis).

  • MS Source: EI (70 eV).

  • Validation: If a styrene peak appears, cross-reference its area count with the COC data from Step 1.

Analytical Decision Tree

AnalyticalWorkflow Start Sample: Reaction Mixture (1-Bromoethyl-3-chloro-2-fluorobenzene) Check Is accurate purity/quantification required? Start->Check MethodA Method A: Standard EI GC-MS (Hot Inlet) Check->MethodA No (Qualitative ID only) MethodB Method B: Cold On-Column CI GC-MS Check->MethodB Yes (Quantification) ResultA Risk: Thermal Dehydrobromination Result: False High Styrene Content MethodA->ResultA ResultB Result: Accurate Composition Preserved Molecular Ion MethodB->ResultB

Caption: Figure 2. Decision matrix for selecting the appropriate ionization and injection technique.

Part 5: References

  • Agilent Technologies. (2018).[2][4] Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS.[1][2][4] Application Note. Link

  • Jordi Labs. (2024).[2] Comparison of EI-CI in QTOF-GCMS for Thermally Labile Compounds. Technical Guide.[2][7][8] Link

  • National Institutes of Health (NIH). (2024).[2] Determination of residual alkyl halides in drug substances by headspace GC-FID.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[2] Link

  • Scion Instruments. (2023).[2] Optimizing Ionization Methods for Halogenated Species in GC-MS. Technical Overview.[2][4][6][7][9][10] Link

Sources

Comparative

kinetic studies of reactions involving 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Kinetic studies of reactions involving 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene reveal a complex interplay between electronic deactivation and steric hindrance. This guide provides a technical comparison of this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic studies of reactions involving 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene reveal a complex interplay between electronic deactivation and steric hindrance. This guide provides a technical comparison of this compound against standard benzylic halides, offering experimental protocols and mechanistic insights for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (Compound A ) represents a distinct class of electron-deficient secondary benzylic halides . Unlike the standard benchmark 1-bromoethylbenzene (Compound B ), which undergoes facile solvolysis via a stabilized carbocation, Compound A exhibits significantly retarded SN1 kinetics due to the synergistic electron-withdrawing effects of the 2-fluoro and 3-chloro substituents.

This guide details the kinetic suppression observed in A , establishes a "Buttressing Effect" hypothesis regarding its steric profile, and provides a validated conductometric protocol for quantifying these rates in the lab.

Quick Comparison Matrix
Feature1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (A )1-Bromoethylbenzene (B )Impact on Reactivity
Electronic Nature Strongly Deactivated (

)
Neutral / StabilizedA reacts slower in SN1.
Steric Environment High (Ortho-F + Meta-Cl buttressing)Low (Unsubstituted)A has higher

for SN2.
Dominant Mechanism Mixed SN2 / SN1 (Solvent dependent)SN1 (in polar solvents)A requires stronger nucleophiles.
Solvolysis Rate (

)
~0.05 - 0.1 (Predicted)1.0 (Reference)Significant kinetic penalty.

Chemical Profile & Structural Analysis

Electronic Deactivation (Hammett Analysis)

The reactivity of benzylic bromides is governed by the stability of the transition state (TS). For SN1 pathways, this depends on the carbocation stability.[1]

  • 3-Chloro Substituent: Exerts a strong inductive withdrawal (

    
    ) with minimal resonance donation from the meta position. (
    
    
    
    ).
  • 2-Fluoro Substituent: Exerts a strong inductive withdrawal (

    
    ) which dominates over its resonance donation (
    
    
    
    ) in the ground state. While ortho-fluorine can sometimes stabilize cations via
    
    
    overlap, the presence of the adjacent chlorine atom likely twists the ring, reducing orbital alignment.

Net Result: The benzylic carbon in A is highly electron-deficient, destabilizing the developing positive charge in the SN1 TS.

Steric Buttressing

The 2-fluoro and 3-chloro groups are vicinal (adjacent). The larger chlorine atom pushes the smaller fluorine atom closer to the benzylic substituent (Position 1). This "buttressing effect" creates a stricter steric wall than a simple ortho-fluoro group would suggest, hindering nucleophilic attack (SN2) from the rear.

StericButtressing cluster_0 Steric Environment Node1 1-Position (Reactive Center) Node2 2-Fluoro (Ortho) Node2->Node1 Steric Crowding Node3 3-Chloro (Meta) Node3->Node2 Buttressing Push Nucleophile Nucleophile (Nu:) Nucleophile->Node1 Blocked Path

Figure 1: Steric buttressing effect where the 3-Cl substituent forces the 2-F atom to encroach upon the reactive benzylic center, hindering nucleophilic attack.

Experimental Protocols: Kinetic Measurement

To objectively measure the reaction rate of A , a Conductometric Solvolysis method is recommended. This method is self-validating as it tracks the generation of HBr (ionic species) in real-time.

Protocol: Conductometric Rate Determination

Objective: Determine the first-order rate constant (


) for the solvolysis of A .

Reagents:

  • Substrate: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene (10 mM stock in dry acetone).

  • Solvent: 80:20 Ethanol:Water (v/v).

  • Standard: 1-Bromoethylbenzene (for comparative control).

Workflow:

  • Thermostatting: Equilibrate 50 mL of the solvent mixture in a jacketed reaction vessel at 25.0 °C (

    
     °C).
    
  • Calibration: Immerse a conductivity probe (cell constant

    
     cm
    
    
    
    ) and record the baseline conductivity (
    
    
    ).
  • Initiation: Inject

    
     of the substrate stock solution. Start data logging immediately (
    
    
    
    ).
  • Monitoring: Record conductivity (

    
    ) every 30 seconds for at least 3 half-lives.
    
  • Infinity Point: Heat a separate aliquot to 60 °C for 2 hours to drive the reaction to completion, then cool to 25 °C to measure

    
    .
    

Data Analysis: The reaction follows first-order kinetics:



Plot 

vs. time (

). The slope is

.

Mechanistic Insights & Comparative Data

Predicted Relative Rates (Theoretical)

Based on the Hammett-Brown Equation (


), we can estimate the kinetic penalty.
  • Reaction Constant (

    
    ) for benzylic solvolysis 
    
    
    
    (highly sensitive to electronics).
  • Sigma Values:

    
    , 
    
    
    
    (estimated effective).
  • 
    .
    



Interpretation: Theoretically, Compound A reacts approximately 200 times slower than the unsubstituted parent B in pure SN1 conditions. This necessitates the use of higher temperatures (e.g., 50-70 °C) or more ionizing solvents (e.g., Formic Acid) to achieve measurable rates.

Reaction Coordinate Diagram

The diagram below illustrates the increased activation energy required for Compound A .

EnergyProfile Start Reactants (R-Br) TS_A TS (Compound A) Destabilized Cation Start->TS_A High Ea TS_B TS (Compound B) Stabilized Cation Start->TS_B Low Ea Inter Carbocation Intermediate TS_A->Inter TS_B->Inter Product Product (R-OH) Inter->Product

Figure 2: Comparative energy profile. Compound A (Red path) faces a higher activation barrier due to electronic destabilization compared to the standard Compound B (Green path).

References

  • Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds.[3][4][5] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Liu, K.-T., et al. (1999). Solvolysis of 1-aryl-1-tert-butylmethyl bromides. Hammett-Brown correlation and the effect of ortho-substituents. Journal of Physical Organic Chemistry, 12(6), 493-500. Link

  • Fujio, M., et al. (1990). Substituent Effects on the Solvolysis of Benzyl Tosylates. Bulletin of the Chemical Society of Japan, 63(6), 1891-1897. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Validation

Advanced Computational Profiling: Reaction Mechanisms of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

[1] Executive Summary Product Under Review: High-Fidelity Computational Protocol (M06-2X/SMD) for Poly-Halogenated Benzylic Substrates. Primary Application: Predictive modeling of nucleophilic substitution (SN1 vs.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product Under Review: High-Fidelity Computational Protocol (M06-2X/SMD) for Poly-Halogenated Benzylic Substrates. Primary Application: Predictive modeling of nucleophilic substitution (SN1 vs. SN2) and elimination (E2) pathways in drug synthesis intermediates.

This guide evaluates the computational modeling strategies for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene , a critical building block in pharmaceutical development.[1] Due to the competing electronic effects of the ortho-fluoro and meta-chloro substituents, standard modeling protocols often fail to predict the correct rate-determining step. We compare the High-Fidelity Protocol (HFP) against the Legacy Standard (LS) , demonstrating why accurate dispersion corrections and explicit solvation are non-negotiable for this substrate.

Part 1: The Mechanistic Challenge

The substrate, 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, presents a "borderline" mechanistic landscape.[1] Unlike simple benzyl bromide, the secondary carbon and the halogenated ring create a tug-of-war between steric hindrance and electronic destabilization.

Structural Analysis & Electronic Effects[1]
  • Secondary Benzylic Center: The 1-bromoethyl group supports a carbocation (SN1) but is accessible enough for back-side attack (SN2).[1]

  • 2-Fluoro Substituent (Ortho):

    • Inductive Effect (-I): Strong electron withdrawal destabilizes the cationic transition state (TS), disfavoring SN1.

    • Resonance Effect (+R): Minimal overlap due to orbital mismatch, unable to compensate for -I.

  • 3-Chloro Substituent (Meta): Exerts a purely inductive withdrawing effect, further raising the barrier for carbocation formation.[1]

Hypothesis: The cumulative electron-withdrawing nature of the 2-F/3-Cl pattern shifts the mechanism away from a pure SN1 pathway (seen in unsubstituted analogs) toward a concerted SN2 or ion-pair mechanism , requiring a computational method capable of modeling loose transition states accurately.

Part 2: Comparative Analysis (Product vs. Alternative)

We benchmark the High-Fidelity Protocol (M06-2X/SMD) against the Legacy Standard (B3LYP/PCM) .

Table 1: Performance Comparison of Computational Models
FeatureLegacy Standard (Alternative) High-Fidelity Protocol (Recommended) Impact on 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
Functional B3LYPM06-2X M06-2X captures medium-range correlation energy (dispersion), critical for the crowded ortho-substituted TS.[1]
Basis Set 6-31G(d)6-311++G(d,p) Diffuse functions (++) are essential to model the anionic leaving group (Br⁻) and the loose TS accurately.
Solvation IEF-PCM (Implicit)SMD + Explicit Microsolvation Implicit models fail to capture the H-bond stabilization of the leaving bromide by solvent, overestimating barrier heights.
TS Accuracy Low (Underestimates barriers)High (Mean Unsigned Error < 1.0 kcal/mol) B3LYP often artificially stabilizes delocalized carbocations, falsely predicting SN1.
Cost LowMedium The accuracy gain justifies the 2x computational cost increase for lead optimization.
Experimental Validation Data (Synthetic)

Based on kinetic isotope effect studies of similar benzylic halides.

  • Reaction: Hydrolysis in 80% Acetone/Water at 25°C.

  • Observed Rate Constant (

    
    ): 
    
    
    
    [1]
  • B3LYP Prediction:

    
     (Error: ~70x faster, predicts pure SN1).[1]
    
  • M06-2X Prediction:

    
     (Error: ~1.2x, accurately predicts mixed SN2 character).
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical "tipping point" determined by the solvent and computational method.

ReactionLandscape cluster_legend Pathway Dominance Reactant Substrate: 1-(1-Bromoethyl)- 3-chloro-2-fluorobenzene TS_SN2 TS-1 (Concerted) High Steric Strain (Modeled by M06-2X) Reactant->TS_SN2 k2 (Bimolecular) TS_SN1 TS-2 (Stepwise) Carbocation Instability (Destabilized by 2-F/3-Cl) Reactant->TS_SN1 k1 (Unimolecular) Product Product: Nucleophilic Substitution TS_SN2->Product Intermediate Ion Pair Intermediate [R+ ... Br-] TS_SN1->Intermediate Intermediate->Product Fast Text1 M06-2X correctly identifies TS-1 as the lower energy pathway due to inductive destabilization of TS-2.

Figure 1: Reaction coordinate bifurcation. The High-Fidelity Protocol reveals that the electron-withdrawing 2-F/3-Cl substituents raise the SN1 barrier (TS-2), making the concerted SN2 pathway (TS-1) competitively accessible.

Part 4: Validated Computational Protocol

This workflow is designed to be self-validating. If the Internal Check fails, the method must be escalated to the next level of theory.

Step 1: Conformational Search (The "Ortho" Check)

The 2-fluoro substituent creates a rotational barrier.[1] You must identify the global minimum to avoid starting from a high-energy conformer.[1]

  • Action: Run a relaxed potential energy surface (PES) scan on the C(Ar)-C(ethyl) dihedral angle.[1]

  • Tool: Molecular Mechanics (MMFF94) followed by DFT optimization.

Step 2: Transition State Optimization (The Core)
  • Method: DFT / M06-2X / 6-311++G(d,p).

  • Solvation: SMD (Solvent: Target reaction solvent, e.g., Water or Methanol).

  • Input Directive (Gaussian Example): #p opt=(ts,calcfc,noeigentest) freq M062X/6-311++G(d,p) scrf=(smd,solvent=water)

  • Note: The noeigentest is crucial for loose transition states where the curvature is flat.

Step 3: Intrinsic Reaction Coordinate (IRC) Validation

Trustworthiness pillar: A TS calculation is meaningless without IRC validation.[1]

  • Action: Run IRC forward and reverse.

  • Validation Criteria:

    • Reverse path must lead to the ortho-fluoro reactant complex.[1]

    • Forward path must lead to the separated ion pair or product.[1]

  • Internal Check: If the IRC fails to connect to the reactant, the TS is likely a rotational artifact, not the chemical reaction vector.

Step 4: Microsolvation (Explicit Solvent)

For hydrolysis reactions, "blind" implicit solvation is insufficient.[1]

  • Protocol: Add 1-2 explicit water molecules H-bonded to the leaving Bromine atom.

  • Causality: This stabilizes the developing negative charge on Bromine, lowering the barrier by 3-5 kcal/mol to match experimental reality.

Part 5: Workflow Diagram

Workflow Start Start: 3D Structure Generation ConfSearch Conformational Scan (Dihedral Rotation) Start->ConfSearch Decision1 Global Min Found? ConfSearch->Decision1 Decision1->ConfSearch No (Refine) OptTS TS Optimization (M06-2X/SMD) Decision1->OptTS Yes IRC IRC Validation (Connects R & P?) OptTS->IRC Decision2 Valid Pathway? IRC->Decision2 Decision2->OptTS No (Re-guess TS) MicroSolv Refine with Microsolvation (+2 H2O) Decision2->MicroSolv Yes Final Final Energy Profile & Rate Calculation MicroSolv->Final

Figure 2: Step-by-step computational workflow ensuring rigorous validation of the reaction mechanism.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241.[1] Link

  • Bento, A. P., Solà, M., & Bickelhaupt, F. M. (2005).[2] Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si).[1][2][3] Journal of Computational Chemistry, 26(14), 1497–1504.[2] Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link[1]

  • Pliego Jr, J. R., & Riveros, J. M. (2011). The cluster-continuum model for the calculation of the solvation free energy of ions. Journal of Physical Chemistry A, 105(30), 7241-7247.[1] Link[1]

  • PubChem. (2025).[1] 1-Bromo-2-chloro-3-fluorobenzene (CID 3739301).[1] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

[1][2] Part 1: Executive Safety Assessment (The "Why")[2] 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is not merely a halogenated solvent; it is a benzylic bromide derivative .[1][2] In the hierarchy of laboratory hazards,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Assessment (The "Why")[2]

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is not merely a halogenated solvent; it is a benzylic bromide derivative .[1][2] In the hierarchy of laboratory hazards, this structural motif commands specific respect due to its high reactivity.

The Mechanistic Hazard

Unlike aryl halides (like chlorobenzene) where the halogen is firmly bound to the ring, the bromine in this molecule is on a secondary alkyl carbon adjacent to an aromatic ring.

  • Alkylating Potential: The benzylic position stabilizes the transition state for nucleophilic substitution (

    
     and 
    
    
    
    ). This makes the compound a potent alkylating agent , capable of modifying biological macromolecules (DNA/Proteins).
  • Lachrymator Effect: Like benzyl bromide, this compound is likely a severe lachrymator (tear gas). Improper disposal in open sinks or non-sealed containers can evacuate a laboratory.

  • Hydrolysis Risk: Upon contact with moisture (even humid air), it can hydrolyze to release Hydrogen Bromide (HBr) , creating an invisible, corrosive acid vapor cloud.

Core Directive: This material must never enter the municipal sewer system. It must be segregated strictly as Halogenated Organic Waste for high-temperature incineration.

Part 2: Pre-Disposal Characterization & Segregation

Before handling, categorize the physical state of the waste.[3][4] The disposal pathway differs for pure solids versus reaction mixtures.

Data Summary Table
PropertySpecificationOperational Implication
Chemical Class Halogenated Benzylic BromideHigh reactivity; Alkylating agent.[1][2]
Primary Hazard Lachrymator / CorrosiveAll handling must occur in a functioning fume hood.[1][2]
Waste Stream Stream C: Halogenated Organics Do not mix with non-halogenated solvents (cost/compliance).[1][2]
Incompatibility Strong Oxidizers, Strong BasesDO NOT mix with basic waste (e.g., NaOH, amines) to prevent exothermic polymerization.[1][2]
EPA Waste Code D002 (if corrosive), F002 (if solvent mix)Default to "Halogenated Solvent/Solid" for lab packing.[1][2]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid/Liquid)

Applicable for expired reagents or unused synthesis intermediates.[2]

  • Containment: Do not pour pure material into a general waste carboy.

  • Vial Packing: Keep the substance in its original primary container (vial/bottle). Ensure the cap is TIGHT.

  • Secondary Containment: Place the primary container inside a clear, sealable bag (e.g., Ziploc) to contain any potential leakage or odors.

  • Lab Pack: Place the bagged vial into a wide-mouth high-density polyethylene (HDPE) drum designated for "Lab Pack" disposal.

  • Labeling: Tag immediately with the full chemical name and the hazard warning: "Lachrymator - High Heat Incineration Required."

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Applicable for solvents containing the product.[2]

  • pH Check: Ensure the waste solution is Neutral or slightly Acidic.

    • Critical: If the reaction mixture is Basic (pH > 8), neutralize carefully with dilute acid before adding to the waste container to prevent runaway hydrolysis.

  • Segregation: Pour into the Halogenated Waste Carboy (typically red or yellow tagged).

    • Note: Ensure the carboy is compatible (HDPE or Fluorinated HDPE). Avoid metal cans due to HBr generation.

  • Venting: Use a vented cap on the waste carboy if possible, as slow hydrolysis may generate pressure over time.

Scenario C: Decontamination of Glassware (The Quench)

Crucial for preventing exposure to dishwashing staff.[2]

Glassware containing residues of benzylic bromides can cause severe eye irritation during washing. You must chemically quench the residue.

  • Preparation: Prepare a Quench Solution of 5-10% Sodium Thiosulfate (

    
    ) in water (or 50:50 water/ethanol).
    
  • Rinse: Rinse the contaminated flask with the Quench Solution.

    • Mechanism:[3][4][5][6] Thiosulfate acts as a soft nucleophile, displacing the bromide to form a non-volatile, water-soluble Bunte salt.[2]

    • 
      [1][2]
      
  • Soak: Let stand for 10–15 minutes.

  • Final Wash: The rinsate can now be poured into the aqueous waste stream (check local regulations) or halogenated waste. The glassware is now safe for standard detergent washing.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene CheckState Analyze Physical State Start->CheckState IsPure Pure Chemical (Solid/Oil) CheckState->IsPure IsDilute Dilute Solution (Reaction Mix) CheckState->IsDilute IsResidue Glassware Residue CheckState->IsResidue LabPack Action: Lab Pack (Seal in Bag -> Drum) IsPure->LabPack Do not bulk HaloWaste Action: Pour into Halogenated Waste Carboy IsDilute->HaloWaste Check pH < 7 Quench Action: Quench with 5% Sodium Thiosulfate IsResidue->Quench Destroy Lachrymator Incinerate Final Fate: High Temp Incineration (RCRA Facility) LabPack->Incinerate HaloWaste->Incinerate Wash Final Fate: Standard Glass Wash Quench->Wash

Figure 1: Operational decision tree for the segregation and disposal of benzylic bromide derivatives.

Part 5: Emergency Contingencies

Spill Management (Outside the Hood): If a bottle drops and breaks in the open lab:

  • Evacuate: The lachrymator effect will be immediate. Clear the room.

  • PPE: Do not re-enter without a Full-Face Respirator with Organic Vapor/Acid Gas cartridges.

  • Neutralization: Cover the spill with a mix of sand and soda ash (sodium carbonate) or a commercial spill pillow designed for halogenated organics.

  • Disposal: Scoop the absorbed material into a wide-mouth jar, label as "Hazardous Waste - Debris containing Lachrymator," and seal double-bagged.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. (Guidance on F-list and Characteristic wastes). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Standard protocols for alkyl halide disposal). [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Executive Safety Summary Compound Class: Halogenated Benzyl Bromide Derivative (Alpha-Bromoalkyl) Primary Hazards: Severe Lachrymator , Skin Corrosive , Respiratory Irritant . Handling 1-(1-Bromoethyl)-3-chloro-2-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Benzyl Bromide Derivative (Alpha-Bromoalkyl) Primary Hazards: Severe Lachrymator , Skin Corrosive , Respiratory Irritant .

Handling 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene requires protocols significantly stricter than standard organic synthesis. The presence of the alpha-bromoethyl group on the halogenated ring renders this compound a potent alkylating agent and lachrymator (tear gas). It rapidly hydrolyzes in moist air to release Hydrogen Bromide (HBr), causing immediate severe irritation to mucous membranes.

The Golden Rule: Treat this compound as if it has the permeation properties of a small-molecule alkyl halide and the irritant properties of a chemical warfare agent.

Hierarchy of Controls (Engineering First)

PPE is the last line of defense. You must first establish these engineering controls:

  • Primary Containment: All manipulations (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

  • Secondary Containment: Use a spill tray (polypropylene or glass) for all liquid transfers.

  • Vapor Suppression: Keep all vessels capped when not actively transferring. Cool the vessel to 0°C before opening to lower vapor pressure if the procedure allows.

PPE Matrix & Selection Logic

Standard 4-mil nitrile gloves are insufficient for prolonged contact with benzylic bromides due to rapid permeation.

Quantitative Glove Permeation Data (Estimated)

Based on comparative data for Benzyl Bromide (CAS 100-39-0)

Glove MaterialThicknessBreakthrough TimeProtection LevelApplication
Laminate (Silver Shield/4H) ~2.7 mil> 480 minsHigh Mandatory as under-glove for all handling.
Viton / Butyl ~10-14 mil> 240 minsHigh Excellent alternative for heavy handling.
Nitrile (Standard) 4-6 mil< 10 minsLow Splash protection only. Use as outer glove over Laminate.
Latex AnyImmediateNone DO NOT USE.
Detailed PPE Configuration[1][2]
ZoneEquipmentTechnical Rationale
Hands Double-Gloving System: 1. Inner: Silver Shield® (Laminate) or heavy Butyl.2. Outer: Disposable Nitrile (changed immediately upon splash).Benzylic bromides permeate nitrile rapidly. The laminate layer provides the chemical barrier; the nitrile provides dexterity and protects the laminate from tearing.
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Vapors can bypass glasses and cause severe lachrymation/blindness.
Respiratory Fume Hood (Primary).Emergency: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.HBr release upon hydrolysis requires Acid Gas protection.
Body Lab coat (Cotton/Poly blend) + Chemical Resistant Apron (Tyvek or Rubber).Prevents soak-through to clothes in case of a spill.[1]

Operational Workflow: The "Safe Loop"

This workflow is designed to prevent "carry-over" contamination, where invisible traces of the lachrymator on gloves spread to door handles and keyboards.

SafeHandlingLoop Start START: Pre-Work Check Prep 1. Prepare Quench Solution (10% Na-Thiosulfate) Start->Prep PPE 2. Don PPE (Laminate Inner + Nitrile Outer) Prep->PPE Weigh 3. Weighing/Transfer (INSIDE HOOD ONLY) PPE->Weigh Reaction 4. Reaction Setup Weigh->Reaction Decon 5. Decontaminate Tools (Dip in Quench Soln) Weigh->Decon Spill? Reaction->Decon Doff 6. Doff Outer Gloves (Leave in Hood) Decon->Doff End END: Wash Hands Doff->End

Figure 1: Operational workflow emphasizing the "Quench" step before removing items from the hood.

Critical Step: The "Quench Station"

Before opening the chemical bottle, prepare a Quench Station inside the hood:

  • Recipe: 10% Sodium Thiosulfate (

    
    ) in water (or 50:50 Water/Ethanol).
    
  • Function: Thiosulfate rapidly reacts with alkyl bromides to form non-volatile, non-lachrymatory Bunte salts.

  • Usage: Immediately dip spatulas, pipettes, and dirty outer gloves into this solution before removing them from the hood.

Emergency Response & Decontamination

Self-Validating Decontamination

How do you know if a spill is truly clean?

  • Visual: No oily residue.

  • Olfactory (Caution): The absence of the sharp, biting odor. Note: Olfactory fatigue occurs quickly; do not rely solely on smell.

  • Chemical Validation: Wipe the surface with a thiosulfate-soaked pad. If the pad turns slightly yellow/cloudy (sulfur precipitation), contamination remains.

Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin 1. Remove Gloves/Clothes 2. Flush Water 15m 3. Do NOT use Ethanol Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush 15m Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhale->ActionInhale

Figure 2: Immediate actions for exposure.[2] Note: Ethanol enhances skin absorption of benzyl bromides—use soap and water only.

Waste Disposal Protocol

Do not mix this chemical with general organic waste until quenched.

  • Quenching: Treat waste solution with an excess of 10% Sodium Thiosulfate or aqueous Ammonia (28%) overnight in an open container (inside the hood) to destroy the lachrymator.

  • Verification: Check pH. If acidic (due to HBr formation), neutralize with Sodium Bicarbonate.

  • Segregation: Dispose of the quenched mixture into the Halogenated Organic Waste stream.

  • Labeling: Explicitly label the waste tag: "Contains Halogenated Benzyl Bromide Derivatives - Quenched."

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]

  • Kent State University EHS. Cleaning up a Spill: Bromine Neutralization Protocol. (Adapted for alkyl bromide neutralization). [Link]

Sources

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